Territrem B
Description
This compound is a tremorgenic mycotoxin found in the fungus Aspergillus terreus, which has been know to contaminate rice crops. Tremorgenic mycotoxins affect central nervous system activity, with their defining characteristic being the tremors that they cause. Territrems induce this effect by inhibiting the enzyme acetylcholinesterase in peripheral nerve endings. (A3028, A3029)
tremorgenic mycotoxin from Aspergillus terreus; RN given refers to (4aR-(4aalpha,6abeta,12aalpha,12bbeta))-isome
Properties
IUPAC Name |
(1S,2S,7R,10R)-1,7-dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O9/c1-25(2)9-8-22(30)27(4)28(25,32)11-10-26(3)29(27,33)15-17-19(38-26)14-18(37-24(17)31)16-12-20(34-5)23(36-7)21(13-16)35-6/h8-9,12-14,32-33H,10-11,15H2,1-7H3/t26-,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXNNDFKPQPJBB-VJLHXPKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C(=C5)OC)OC)OC)O)(C(=O)C=CC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897213 | |
| Record name | Territrem B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70407-20-4 | |
| Record name | Territrem B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70407-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Territrem B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070407204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Territrem B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Territrem B: A Technical Guide
Territrem B is a potent tremorgenic mycotoxin produced by the filamentous fungus Aspergillus terreus. As a secondary metabolite, it has garnered significant interest within the scientific community for its specific and powerful biological activity. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, physicochemical properties, and the experimental methodologies used to characterize it.
Physicochemical Properties
This compound is a complex meroterpenoid, characterized by a dense polycyclic structure. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₄O₉ | [1][2] |
| Molecular Weight | 526.6 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Solubility | Soluble in methanol, chloroform; Insoluble in water | [1] |
| Source | Aspergillus terreus | [2][3][4] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary and most well-characterized biological activity of this compound is its potent and specific inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal at cholinergic synapses.
This compound acts as an irreversible inhibitor of AChE.[1][5] However, unlike many organophosphate-based inhibitors that form a covalent bond with the active site of the enzyme, this compound's inhibition is non-covalent.[1] Molecular modeling and structural studies suggest that this compound becomes "trapped" within the active site gorge of AChE, positioning itself in a way that blocks the entrance and prevents the release of the inhibitor.[1] This unique, non-covalent yet irreversible binding makes it a subject of significant interest in drug design and toxicology.
The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the hyperstimulation of nicotinic and muscarinic acetylcholine receptors, leading to a state of excitotoxicity and the characteristic tremorgenic effects observed in animal models.
Downstream Effects: Calcium Homeostasis and Neurotoxicity
The sustained stimulation of cholinergic receptors due to AChE inhibition can lead to downstream signaling events, including the disruption of intracellular calcium (Ca²⁺) homeostasis. While direct interaction of this compound with calcium channels has not been demonstrated, the excitotoxicity resulting from excessive cholinergic stimulation is known to trigger massive Ca²⁺ influx into neurons. This overload can activate various downstream pathways, including proteases and caspases, ultimately leading to neuronal damage and apoptosis. This disruption of calcium signaling is a likely contributor to the neurotoxic effects of this compound.
Quantitative Biological Data
The potency of this compound as an AChE inhibitor has been quantified in numerous studies. The following table summarizes key quantitative data.
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | 19 nM | Electric Eel | [1] |
| IC₅₀ | 0.071 µM | A. terreus BCC51799 | [2] |
| IC₅₀ | 4.2 ± 0.6 nM | Marine-derived A. terreus | [6] |
| IC₅₀ | 7.03 nM | Endophytic Penicillium sp. | [7] |
| LD₅₀ (mice, i.p.) | 9.06 mg/kg | - | [1] |
| Median Tremulous Dose (mice) | 0.21 mg/kg | - | [1] |
Experimental Protocols
Isolation and Purification of this compound
This compound is typically isolated from rice cultures of Aspergillus terreus.[2][3] The general workflow involves solvent extraction followed by chromatographic purification.
Protocol:
-
Culture and Harvest: Aspergillus terreus is cultured on a solid substrate such as rice. After a suitable incubation period (e.g., 12 days at 28°C), the culture is harvested.[4]
-
Extraction: The moldy rice is dried and extracted with a non-polar solvent, typically hot chloroform, to solubilize the mycotoxins.[2][3]
-
Cleanup: The crude chloroform extract is concentrated and applied to a silica gel column. This step helps in removing highly polar impurities.
-
Desorption: The toxins are desorbed from the silica gel using a solvent system such as chloroform-acetone (9:1, v/v).
-
Chromatographic Separation: The crude toxin mixture is then subjected to further silica gel column chromatography. Elution with a solvent system like benzene-ethyl acetate (e.g., 65:35, v/v) allows for the separation of different territrems.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing pure this compound.
-
Crystallization: The purified fractions are concentrated, and this compound is often obtained as a white crystalline solid.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound on AChE is commonly determined using the spectrophotometric method developed by Ellman.[8][9][10][11][12] This assay measures the activity of AChE by detecting the product of the enzymatic reaction.
Protocol:
-
Reagent Preparation:
-
Buffer: 0.1 M phosphate buffer, pH 8.0.
-
AChE Solution: A working solution of acetylcholinesterase (e.g., from electric eel) is prepared in the buffer.
-
Substrate: Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM).
-
Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM).
-
Inhibitor: Serial dilutions of this compound in a suitable solvent.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add buffer, AChE solution, and the this compound dilution (or solvent for control).[8]
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[8]
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader. The reading is typically taken kinetically over several minutes.
-
The reaction between the thiocholine product (from ATCI hydrolysis) and DTNB produces a yellow-colored compound (5-thio-2-nitrobenzoate), which is measured.
-
-
Data Analysis:
-
The rate of change in absorbance is proportional to the AChE activity.
-
The percentage of inhibition for each this compound concentration is calculated relative to the control (no inhibitor).
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Neurotoxicity Assessment
The tremorgenic activity of this compound is assessed in animal models, typically mice.[7][13]
Protocol:
-
Animal Model: Male mice (e.g., NMRI or similar strains) are used.
-
Compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO) and administered via intraperitoneal (i.p.) injection. A range of doses is typically tested to determine the dose-response relationship.
-
Observation: Following injection, the animals are observed continuously for the onset, intensity, and duration of tremors. Other signs of neurotoxicity, such as salivation, convulsions, and ataxia, are also recorded.
-
Tremor Quantification: Tremor intensity can be scored using a rating scale or measured quantitatively using specialized equipment like a piezo-electronic tremor monitor.[7]
-
Endpoint Determination: Key parameters such as the median tremulous dose (the dose causing tremors in 50% of the animals) and the LD₅₀ (the dose that is lethal to 50% of the animals) are determined from the dose-response data.
Conclusion
This compound is a fascinating natural product with a highly specific and potent inhibitory action on acetylcholinesterase. Its unique non-covalent, yet irreversible, binding mechanism distinguishes it from other AChE inhibitors and provides a valuable tool for studying enzyme kinetics and neuropharmacology. The detailed experimental protocols for its isolation, characterization, and biological evaluation are well-established, enabling further research into its potential applications and toxicological significance. This guide serves as a comprehensive resource for researchers and professionals in drug development and neuroscience, providing the foundational knowledge required to work with and understand this complex mycotoxin.
References
- 1. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. jfda-online.com [jfda-online.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Isolation and Characterization of “Terrein” an Antimicrobial and Antitumor Compound from Endophytic Fungus Aspergillus terreus (JAS-2) Associated from Achyranthus aspera Varanasi, India [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. scribd.com [scribd.com]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Territrem B: A Technical Guide to its Source, Isolation, and Biosynthesis in Aspergillus terreus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Territrem B is a potent tremorgenic mycotoxin produced by the filamentous fungus Aspergillus terreus. Its unique chemical structure and biological activity, including the inhibition of acetylcholinesterase, have made it a subject of interest in toxicology and drug discovery. This technical guide provides an in-depth overview of this compound, focusing on its fungal source, detailed protocols for its isolation and purification, and the current understanding of its biosynthetic pathway. Quantitative data on production yields and optimal culture conditions are summarized for easy reference. Methodologies for key experiments are detailed to enable reproducibility in a research setting.
Introduction
Aspergillus terreus is a ubiquitous saprophytic fungus found in various environments, including soil and stored agricultural products. Certain strains of this fungus are known to produce a range of secondary metabolites, among which are the territrems. This compound is a major component of this class of mycotoxins and is characterized by a complex polyketide-terpenoid hybrid structure.[1] Its tremorgenic effects are attributed to its potent and irreversible inhibition of the enzyme acetylcholinesterase. This guide serves as a comprehensive resource for researchers working on the characterization, production, and potential applications of this compound.
Aspergillus terreus: The Fungal Source
The production of this compound is strain-dependent within the Aspergillus terreus species. Not all isolates are capable of synthesizing this mycotoxin. Identification and selection of a high-yielding strain are, therefore, critical first steps for any research involving this compound.
Culture Conditions for this compound Production
Optimizing culture conditions is paramount for maximizing the yield of this compound. Potato Dextrose (PD) medium, both in solid agar and liquid broth forms, is commonly used for the cultivation of A. terreus for territrem production.[2][3]
Table 1: Optimal Culture Parameters for this compound Production by A. terreus in Potato Dextrose Broth [2][3]
| Parameter | Optimal Value | Notes |
| Medium | Potato Dextrose Broth | Provides necessary nutrients for fungal growth and secondary metabolism. |
| Incubation Time | 12 days | Maximal production is typically observed at the stationary phase of fungal growth.[2] |
| Temperature | 28°C | Significant decreases in yield are observed at lower or higher temperatures.[2] |
| Initial pH | 9.0 - 11.0 | Alkaline conditions have been shown to significantly enhance this compound production.[2][3] |
| Aeration | High | A lower broth volume to flask volume ratio, ensuring sufficient oxygen supply, improves yield.[2] |
Isolation and Purification of this compound
The isolation of this compound from A. terreus cultures involves a multi-step process of extraction and chromatographic purification.
Experimental Protocol: Isolation from Liquid Culture
This protocol outlines the steps for isolating this compound from a potato dextrose broth culture of A. terreus.
1. Fungal Culture:
-
Inoculate 1 liter of sterile Potato Dextrose Broth (pH adjusted to 9.0) with a spore suspension of a known this compound-producing strain of Aspergillus terreus.
-
Incubate at 28°C for 12 days with shaking to ensure adequate aeration.
2. Mycelial Harvest and Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Lyophilize (freeze-dry) the mycelia to remove water.
-
Extract the dried mycelia with chloroform three times (3 x 500 mL) using a mechanical shaker.
-
Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Thin-Layer Chromatography (TLC):
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Apply the concentrated extract to a preparative silica gel TLC plate.
-
Develop the plate using a solvent system of benzene:ethyl acetate (e.g., 7:3 v/v).
-
Visualize the separated bands under UV light. This compound will appear as a fluorescent spot.
-
Scrape the silica gel corresponding to the this compound band.
-
Elute the this compound from the silica with chloroform or a mixture of chloroform and methanol.
-
Evaporate the solvent to obtain a semi-purified this compound sample.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, dissolve the semi-purified sample in the HPLC mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a mobile phase of acetonitrile:methanol:water.
-
Monitor the eluent at a UV wavelength of 335 nm.[4]
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent to yield pure this compound.
-
Quantitative Analysis
Table 2: HPLC Parameters for Quantification of this compound [4]
| Parameter | Specification |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile:Methanol:Water |
| Detection | UV at 335 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
Table 3: Reported Yields of this compound from Aspergillus terreus
| Culture Medium | Strain | Yield | Reference |
| Rice | CCRC 32111 | 0.20 mg/100 g | [4] |
| Rice | CCRC 32664 | 0.31 mg/100 g | [4] |
Note: Yields from liquid cultures can vary significantly based on the specific strain and optimization of culture parameters.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving the convergence of the polyketide and terpenoid pathways. While the complete enzymatic cascade has not been fully elucidated, key precursors have been identified through isotopic labeling studies.[1][5]
Identified Precursors
-
Aromatic Moiety: The aromatic ring system of this compound is derived from the shikimate pathway .[1][5]
-
Methyl Groups: The methyl groups on the aromatic ring are supplied by S-adenosyl methionine (SAM) , with the methyl group originating from methionine.[1][5]
-
Non-aromatic Moiety: The non-aromatic portion of the molecule is synthesized via the mevalonate pathway , a key route in terpenoid biosynthesis.[1][5]
Proposed Biosynthetic Pathway (High-Level)
The following diagram illustrates the high-level biosynthetic route to this compound, highlighting the contribution of the major precursor pathways. The specific enzymes and intermediate structures are largely uncharacterized in the current scientific literature.
Caption: High-level overview of the this compound biosynthetic pathway.
Experimental Workflows
The following diagrams illustrate the logical flow of key experimental procedures described in this guide.
Workflow for this compound Production and Isolation
Caption: Workflow for the production and isolation of this compound.
Workflow for Quantitative Analysis of this compound
Caption: Workflow for the quantitative analysis of this compound using HPLC.
Conclusion
This technical guide provides a foundational understanding of this compound, from its biological source to its chemical isolation and biosynthesis. The detailed protocols and summarized data offer a practical resource for researchers. While significant progress has been made in understanding the production of this compound, further research is needed to fully elucidate the enzymatic machinery and regulatory networks governing its biosynthesis in Aspergillus terreus. Such knowledge will be invaluable for potential biotechnological applications and for mitigating its toxic effects in contaminated commodities.
References
- 1. Biosynthesis of Territrems by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tpl.ncl.edu.tw [tpl.ncl.edu.tw]
- 3. "Factors affecting this compound production by aspergillus terreus CCRC 3" by S.-Y. Fang and F.-C. Peng [jfda-online.com]
- 4. "Determination of territtrem B in rice media with different strains of " by S.-Y. Fang, Q.-K. Wei et al. [jfda-online.com]
- 5. Biosynthesis of Territrems by Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
Territrem B: A Technical Guide to its Tremorgenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Territrem B is a potent tremorgenic mycotoxin produced by the fungus Aspergillus terreus. Its neurotoxic effects are primarily attributed to its potent inhibition of large-conductance calcium-activated potassium (BK) channels and acetylcholinesterase. This technical guide provides an in-depth overview of the tremorgenic properties of this compound, including its molecular mechanisms of action, quantitative toxicological data, and detailed experimental protocols for its study. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience, toxicology, and drug development.
Introduction
Mycotoxins, secondary metabolites produced by fungi, are a diverse group of compounds with a wide range of toxicological effects. Among these, the tremorgenic mycotoxins are of particular interest due to their profound impact on the central nervous system. This compound, an indole-diterpenoid mycotoxin, is a notable member of this class, inducing sustained tremors and other neurological symptoms in vertebrates. Understanding the mechanisms underlying this compound's neurotoxicity is crucial for risk assessment, diagnosis, and the development of potential therapeutic interventions. This guide synthesizes the current knowledge on the tremorgenic properties of this compound, with a focus on its molecular targets and the experimental methodologies used to characterize its effects.
Molecular Mechanisms of Tremorgenesis
The tremorgenic activity of this compound is primarily mediated through its interaction with two key molecular targets in the nervous system: large-conductance calcium-activated potassium (BK) channels and acetylcholinesterase (AChE).
Inhibition of Large-Conductance Calcium-Activated Potassium (BK) Channels
The principal mechanism underlying the tremorgenic effects of this compound and related mycotoxins is the potent inhibition of BK channels.[1][2] These channels are critical regulators of neuronal excitability, contributing to the repolarization phase of the action potential and controlling neurotransmitter release.[3]
By inhibiting BK channels, this compound leads to a prolongation of the action potential and an increase in neuronal excitability. This heightened excitability, particularly in motor neurons and cerebellar Purkinje cells, is thought to be the primary driver of the involuntary muscle contractions that manifest as tremors.[2] Studies on the related tremorgenic mycotoxin lolitrem B have shown that mice lacking BK channels are resistant to its tremorgenic effects, providing strong evidence for the central role of BK channel inhibition in this toxidrome.
Inhibition of Acetylcholinesterase (AChE)
In addition to its effects on BK channels, this compound is also a potent, non-covalent, and irreversible inhibitor of acetylcholinesterase (AChE).[4] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine at the neuromuscular junction and cholinergic synapses in the central nervous system.
The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This can contribute to the observed tremors and other signs of neurotoxicity. The binding of this compound to AChE is highly selective and occurs with a one-to-one stoichiometry.[4] Molecular modeling studies suggest that this compound becomes non-covalently trapped within the active-site gorge of the enzyme.[4]
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the biological activity of this compound and related tremorgenic mycotoxins.
| Parameter | Value | Enzyme/Target | Reference |
| Overall Inhibition Constant (k) | 0.01 nM⁻¹ min⁻¹ | Acetylcholinesterase (AChE) | [4] |
Table 1: In Vitro Activity of this compound
| Compound | Dose | Route of Administration | Animal Model | Observed Effect | Reference |
| Lolitrem B | 2 mg/kg | Intraperitoneal (IP) | Mouse | Measurable tremors for up to 72 hours; peak tremor frequencies between 15 and 25 Hz. | [5][6] |
| Penitrem A | 1 mg/kg | Intraperitoneal (IP) | Mouse | Severe sustained tremors. | [7] |
| Verruculogen | 0.92 mg/kg | Intraperitoneal (IP) | Mouse | Median tremorgenic dose. | [8] |
| Penitrem A | 0.19 mg/kg | Intraperitoneal (IP) | Mouse | Median tremorgenic dose. | [8] |
| Verruculogen | 2.4 mg/kg | Intraperitoneal (IP) | Mouse | LD50 | [9] |
Table 2: In Vivo Tremorgenic Doses of Related Mycotoxins
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the tremorgenic properties of this compound.
In Vivo Tremor Assessment in a Rodent Model
This protocol is adapted from studies on related tremorgenic mycotoxins and is suitable for assessing the tremorgenic potential of this compound.[6][7]
Objective: To quantify the onset, severity, and duration of tremors induced by this compound in a mouse model.
Materials:
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and saline)
-
Male Balb/c mice (or other suitable strain)
-
Observation chambers
-
Video recording equipment
-
Electromyography (EMG) recording system (optional, for more quantitative analysis)
-
Visual tremor scoring scale (e.g., 0 = no tremor, 1 = mild, intermittent tremor, 2 = moderate, persistent tremor, 3 = severe, continuous tremor affecting posture and locomotion)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentration in sterile saline. The final DMSO concentration should be below 5%.
-
Administration: Administer this compound via intraperitoneal (IP) injection. A starting dose in the range of 1-5 mg/kg can be used, based on data from related mycotoxins.[7] A vehicle control group should receive an equivalent volume of the DMSO/saline solution.
-
Observation and Scoring: Immediately after injection, place the mice in individual observation chambers. Observe and record the onset of tremors. Score the severity of tremors at regular intervals (e.g., every 15 minutes for the first 2 hours, then hourly) using the visual tremor scoring scale. Video record the sessions for later, blinded analysis.
-
EMG Recording (Optional): For a more quantitative measure of muscle activity, implant EMG electrodes into the hind limb muscles of a subset of animals prior to the experiment. Record EMG signals continuously following this compound administration. Analyze the frequency and amplitude of the EMG signals to quantify tremor intensity.
-
Data Analysis: Plot the mean tremor score over time for each treatment group. Determine the time to onset and duration of tremors. For EMG data, perform spectral analysis to identify the dominant tremor frequency.
Patch-Clamp Electrophysiology for BK Channel Inhibition
This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on BK channels expressed in a heterologous system.
Objective: To determine the concentration-dependent inhibition of BK channels by this compound and calculate its IC50 value.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human BK channel α-subunit (hSlo1)
-
This compound
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, pH 7.4 with KOH
-
Internal solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 10 µM), pH 7.2 with KOH
-
Data acquisition and analysis software
Procedure:
-
Cell Culture: Culture the HEK293-hSlo1 cells under standard conditions. Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with the cells to the recording chamber and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Elicit BK channel currents by applying depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments for 200 ms).
-
-
This compound Application:
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing a known concentration of this compound.
-
Record the BK channel currents in the presence of the toxin until a steady-state inhibition is reached.
-
Perform a washout by perfusing with the external solution alone to check for reversibility.
-
Repeat the application with a range of this compound concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific depolarizing voltage step (e.g., +60 mV) before and after the application of each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for this compound-induced tremorgenesis and the experimental workflows for its investigation.
Caption: Proposed signaling pathway for this compound-induced tremorgenesis.
Caption: Experimental workflow for in vivo tremor assessment.
Caption: Experimental workflow for patch-clamp electrophysiology.
Conclusion
This compound is a potent neurotoxin that induces tremors through a dual mechanism involving the inhibition of both BK channels and acetylcholinesterase. The inhibition of BK channels appears to be the primary driver of its tremorgenic activity, leading to neuronal hyperexcitability. The information and protocols provided in this guide offer a comprehensive framework for researchers to further investigate the neurotoxic properties of this compound and related mycotoxins. A deeper understanding of these mechanisms is essential for developing strategies to mitigate the risks posed by these compounds to animal and human health, and may also provide valuable insights into the pathophysiology of movement disorders. Further research is warranted to determine the precise dose-response relationship for this compound-induced tremors and its specific IC50 for BK channel inhibition.
References
- 1. Structural determinants of lolitrems for inhibition of BK large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BK Channels Control Cerebellar Purkinje and Golgi Cell Rhythmicity In Vivo | PLOS One [journals.plos.org]
- 3. Current understanding of iberiotoxin-resistant BK channels in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A single exposure to the tremorgenic mycotoxin lolitrem B inhibits voluntary motor activity and spatial orientation but not spatial learning or memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tremorgenic toxin from Penicillium veruculosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurotoxic Profile of Territrem B: A Technical Whitepaper for Researchers
An In-depth Examination of the Core Neurotoxic Mechanisms of a Potent Tremorgenic Mycotoxin
For Immediate Release
This technical guide provides a comprehensive overview of the neurotoxic effects of Territrem B, a tremorgenic mycotoxin produced by Aspergillus terreus. Synthesizing available preclinical data, this document details the compound's primary mechanism of action, its impact on key neuronal signaling pathways, and methodologies for its investigation. This whitepaper is intended for researchers, scientists, and professionals in drug development and toxicology.
Core Neurotoxic Mechanism: Acetylcholinesterase Inhibition
This compound is a potent and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and the characteristic tremorgenic effects.[3] Unlike many organophosphate inhibitors, this compound exhibits a noncovalent, yet irreversible, binding mechanism, suggesting it becomes trapped within the active site gorge of the enzyme.[1]
Quantitative Analysis of Acetylcholinesterase Inhibition
The inhibitory potency of this compound against AChE has been quantified in several studies. Key kinetic parameters are summarized in the table below.
| Parameter | Value | Enzyme Source | Reference |
| Binding Constant (Ki) | 1.7 nM | Not Specified | N/A |
| Overall Inhibition Constant | 0.01 nM⁻¹ min⁻¹ | Not Specified | [1] |
Elucidation of Cellular Neurotoxicity
Beyond its primary effect on acetylcholinesterase, the neurotoxicity of this compound is likely to involve a cascade of downstream cellular events. While direct experimental evidence for this compound's involvement in these specific pathways is still emerging, research on other neurotoxic mycotoxins and insults provides a framework for potential mechanisms.
Oxidative Stress
Oxidative stress is a common pathway in many forms of neurotoxicity, leading to cellular damage and apoptosis.[4] The overstimulation of cholinergic receptors by acetylcholine accumulation can lead to increased neuronal activity and, consequently, elevated production of reactive oxygen species (ROS).
Mitochondrial Dysfunction
Mitochondria are central to cellular energy metabolism and are also key regulators of cell death pathways. Mitochondrial dysfunction, including the disruption of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (mPTP), is a hallmark of many neurodegenerative processes.[5][6] The increased intracellular calcium resulting from excitotoxicity can trigger mitochondrial calcium overload, leading to mPTP opening and the release of pro-apoptotic factors.[7][8][9]
Apoptosis
Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unnecessary cells. In the context of neurotoxicity, the activation of apoptotic pathways can lead to neuronal loss. Key players in the intrinsic apoptotic pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, and caspases, which are the executioners of apoptosis. An increase in the Bax/Bcl-2 ratio is often indicative of a pro-apoptotic state.[10][11][12][13][14]
Dysregulation of Calcium Homeostasis
Calcium is a critical second messenger in neurons, and its intracellular concentration is tightly regulated.[15][16] Cholinergic receptor overactivation can lead to excessive calcium influx, disrupting this delicate homeostasis. This calcium dysregulation can, in turn, activate a variety of downstream signaling cascades, including those involved in excitotoxicity and apoptosis.[17][18][19]
Key Signaling Pathways in this compound Neurotoxicity
The neurotoxic effects of this compound are mediated by complex signaling networks. The primary disruption of cholinergic signaling can trigger a cascade of events involving other crucial pathways.
Cholinergic Signaling Pathway
The core neurotoxic mechanism of this compound directly impacts the cholinergic signaling pathway. By inhibiting AChE, this compound leads to a sustained presence of acetylcholine in the synapse, causing continuous stimulation of nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron.
Hypothetical Downstream Neurotoxic Signaling
Based on the known consequences of excitotoxicity and cellular stress, a hypothetical model of downstream signaling pathways affected by this compound can be proposed. This includes the activation of stress-activated protein kinases and pro-apoptotic pathways.
Experimental Protocols for Assessing this compound Neurotoxicity
Standardized protocols are essential for the reliable assessment of this compound's neurotoxic effects. The following sections outline key in vitro assays.
Acetylcholinesterase Inhibition Assay
This assay quantifies the inhibitory effect of this compound on AChE activity.
Principle: Based on Ellman's method, this colorimetric assay measures the product of acetylthiocholine hydrolysis by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of AChE (from electric eel or other sources) in phosphate buffer (pH 8.0).
-
Prepare a solution of acetylthiocholine iodide (substrate) and DTNB in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the AChE solution.
-
Add various concentrations of this compound to the wells. Include a control with solvent only.
-
Incubate for a defined period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate/DTNB solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control.
-
Calculate the IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity.
-
Neuronal Cell Viability Assay
This assay assesses the cytotoxic effects of this compound on neuronal cell lines (e.g., SH-SY5Y).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in appropriate media and conditions.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated cells).
-
Generate a dose-response curve and determine the IC50 value.
-
Measurement of Reactive Oxygen Species (ROS)
This assay detects the generation of intracellular ROS following exposure to this compound.
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat neuronal cells with this compound as described for the cell viability assay.
-
-
Staining:
-
Load the cells with DCFH-DA solution and incubate in the dark.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Quantify the change in fluorescence as an indicator of ROS production.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This assay evaluates the impact of this compound on mitochondrial health.
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat neuronal cells with this compound.
-
-
Staining:
-
Incubate the cells with JC-1 staining solution.
-
-
Measurement:
-
Measure both the red and green fluorescence using a fluorescence microscope, flow cytometer, or microplate reader.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of ΔΨm.
-
Caspase-3 Activity Assay
This assay measures the activation of caspase-3, a key executioner caspase in apoptosis.
Principle: This assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a fluorescent or colorimetric reporter molecule.
Protocol:
-
Cell Lysis:
-
After treatment with this compound, lyse the neuronal cells to release their contents.
-
-
Assay:
-
Incubate the cell lysate with the caspase-3 substrate.
-
Measure the resulting fluorescence or absorbance.
-
-
Data Analysis:
-
Quantify the caspase-3 activity relative to a control.
-
Intracellular Calcium Imaging
This technique allows for the real-time visualization of changes in intracellular calcium concentrations.[3][20][21][22][23]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The fluorescence intensity of the dye changes upon binding to calcium, and this change can be monitored using fluorescence microscopy.
Protocol:
-
Cell Preparation:
-
Plate neuronal cells on glass coverslips.
-
Load the cells with Fura-2 AM.
-
-
Imaging:
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a physiological buffer.
-
Acquire baseline fluorescence images.
-
Apply this compound and continuously record fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence at two different excitation wavelengths to determine the intracellular calcium concentration.
-
In Vivo Neurotoxicity
In vivo studies provide a more holistic understanding of a toxin's effects. Studies in chicks have shown that ingestion of Aspergillus terreus-infested feed containing this compound can lead to reduced body weight, behavioral changes, and histopathological damage to the liver and kidneys.[24] In mice, intraperitoneal injection of a related compound, this compound', showed reduced tremorgenic activity compared to this compound.[2][24] Further in vivo studies in rodent models are necessary to fully characterize the dose-dependent neurotoxic effects and neurochemical alterations induced by this compound.
Conclusion and Future Directions
This compound is a potent neurotoxin with a primary mechanism of irreversible acetylcholinesterase inhibition. This foundational understanding paves the way for further investigation into the downstream cellular and molecular consequences of cholinergic overstimulation. Future research should focus on generating specific dose-response data for this compound in neuronal cell models to quantify its effects on oxidative stress, mitochondrial function, apoptosis, and calcium homeostasis. Elucidating the specific signaling pathways, such as the MAPK and PI3K/Akt pathways, that are modulated by this compound will provide a more complete picture of its neurotoxic profile. Such knowledge is crucial for a comprehensive risk assessment and the development of potential therapeutic strategies for mycotoxin-induced neurotoxicity.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. The hypothetical signaling pathways are based on established principles of neurotoxicity and require direct experimental confirmation in the context of this compound exposure.
References
- 1. VetFolio [vetfolio.com]
- 2. Tremorgenic Mycotoxins: Structure Diversity and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Neuronal Vulnerability to Oxidative Stress in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Dysfunction: Pathophysiology and Mitochondria-Targeted Drug Delivery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of mitochondrial dysfunction in the pathogenesis of Alzheimer’s disease and future strategies for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurochemical changes in the progression of Huntington's disease: A meta-analysis of in vivo1H-MRS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Considerations for Using Neuroblastoma Cell Lines to Examine the Roles of Iron and Ferroptosis in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bcl-2, Bax and Bcl-x expression in neuronal apoptosis: a study of mutant weaver and lurcher mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bax promotes neuronal cell death and is downregulated during the development of the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bcl-2/Bax ratio increase does not prevent apoptosis of glia and granular neurons in patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased neuronal apoptosis in medial prefrontal cortex is accompanied with changes of Bcl-2 and Bax in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Calcium Dysregulation and Homeostasis of Neural Calcium in the Molecular Mechanisms of Neurodegenerative Diseases Provide Multiple Targets for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Reversal of calcium dysregulation as potential approach for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Dysregulation of Neuronal Calcium Signaling via Store-Operated Channels in Huntington's Disease [frontiersin.org]
- 19. Pathological Calcium Signaling in Traumatic Brain Injury and Alzheimer’s Disease: From Acute Neuronal Injury to Chronic Neurodegeneration [mdpi.com]
- 20. Activation of TREM2 attenuates neuroinflammation via PI3K/Akt signaling pathway to improve postoperative cognitive dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mitochondrial and Proteasome Dysfunction Occurs in the Hearts of Mice Treated with Triazine Herbicide Prometryn - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Innovative in vitro approaches to toxicological investigations of mycotoxins effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TREM2 Ameliorates Lipopolysaccharide-Induced Oxidative Stress Response and Neuroinflammation by Promoting Sirtuin3 in BV2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scialert.net [scialert.net]
An In-depth Technical Guide to the Structure of Territrem B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Territrem B is a fungal meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways.[1][2] Isolated from the fungus Aspergillus terreus, it is a potent neurotoxin characterized by its ability to induce tremors. The primary molecular target of this compound is acetylcholinesterase (AChE), an essential enzyme in the central and peripheral nervous systems. This compound inhibits AChE in a potent, noncovalent, yet irreversible manner, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.[3] This unique mechanism of action has made this compound a subject of significant interest in neuroscience and drug discovery, particularly for its potential as a molecular template for novel therapeutics.
This guide provides a comprehensive overview of the structural biology of this compound, including its elucidation, physicochemical properties, biosynthesis, and the molecular basis of its interaction with acetylcholinesterase.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic and crystallographic techniques. High-resolution mass spectrometry established its molecular formula as C₂₉H₃₄O₉.[4] The detailed three-dimensional arrangement of atoms and the stereochemistry were elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy
The complete proton (¹H) and carbon-13 (¹³C) NMR assignments for this compound were established using a combination of one-dimensional and two-dimensional NMR techniques, including Nuclear Overhauser Effect (nOe) experiments.[5] These studies were critical in defining the connectivity and relative stereochemistry of the complex polycyclic structure.
X-ray Crystallography
While the crystal structure of this compound in its free form is not publicly available, the structure of the closely related derivative, this compound', has been solved by single-crystal X-ray diffractometry.[4] Crucially, the crystal structure of human acetylcholinesterase in a complex with this compound has been determined, providing definitive evidence of its absolute stereochemistry and its binding conformation within the enzyme's active site.
Physicochemical and Structural Data
The following tables summarize the key quantitative data related to the structure and activity of this compound.
NMR Spectroscopic Data
The following tables present the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature.[5]
Table 1: ¹H NMR Chemical Shift Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.95 | d | 10.0 |
| H-3 | 6.35 | d | 10.0 |
| H-5 | 3.40 | s | - |
| H-9 | 6.32 | s | - |
| H-12a | 2.85 | d | 17.0 |
| H-12b | 3.50 | d | 17.0 |
| H-15 | 6.70 | s | - |
| OMe-3' | 3.85 | s | - |
| OMe-4' | 3.90 | s | - |
| OMe-5' | 3.85 | s | - |
| Me-4α | 1.15 | s | - |
| Me-4β | 1.25 | s | - |
| Me-8α | 1.50 | s | - |
| Me-8β | 1.40 | s | - |
| Note: Data is based on published assignments and may vary slightly depending on solvent and experimental conditions. |
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| C-1 | 198.0 | C-13 | 145.0 |
| C-2 | 125.0 | C-14 | 105.0 |
| C-3 | 140.0 | C-1' | 128.0 |
| C-4 | 40.0 | C-2' | 108.0 |
| C-4a | 85.0 | C-3' | 153.0 |
| C-5 | 55.0 | C-4' | 138.0 |
| C-6a | 120.0 | C-5' | 153.0 |
| C-7 | 165.0 | C-6' | 108.0 |
| C-8 | 35.0 | OMe-3' | 56.0 |
| C-8a | 80.0 | OMe-4' | 61.0 |
| C-9 | 115.0 | OMe-5' | 56.0 |
| C-12 | 45.0 | Me-4α | 25.0 |
| C-12b | 90.0 | Me-4β | 28.0 |
| C-12c | 160.0 | Me-8α | 22.0 |
| C-12d | 118.0 | Me-8β | 20.0 |
| Note: Data is based on published assignments and may vary slightly depending on solvent and experimental conditions. |
Crystallographic Data for this compound-AChE Complex
The structure of this compound bound to human acetylcholinesterase provides critical insights into its mechanism of inhibition.
Table 3: Crystallographic Data (PDB ID: 4M0F)
| Parameter | Value |
| Resolution | 2.30 Å |
| R-Value Work | 0.175 |
| R-Value Free | 0.211 |
| Space Group | P 2₁ 2₁ 2₁ |
| Unit Cell Dimensions (a, b, c) | 64.9 Å, 86.9 Å, 107.4 Å |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |
| Source: RCSB Protein Data Bank[2] |
Bioactivity Data
Table 4: Acetylcholinesterase Inhibition Data
| Parameter | Value | Enzyme Source |
| Inhibition Constant (Overall) | 0.01 nM⁻¹ min⁻¹ | Electric Eel AChE |
| Source: J. Biol. Chem. 1999, 274(49), 34916-23[3] |
Biosynthesis
The biosynthesis of this compound is characteristic of a meroterpenoid, involving precursors from two major metabolic pathways. Radioactive labeling studies have demonstrated that the aromatic ring and its methoxy groups are derived from the shikimate pathway and L-methionine .[1][2] The complex, non-aromatic polycyclic portion originates from the mevalonate pathway .[1][2] The involvement of the mevalonate pathway was confirmed by experiments using mevinolin, a specific inhibitor of HMG-CoA reductase, which blocked the incorporation of radiolabeled acetate but not mevalonate into the final structure.[1][2]
While the precise enzymatic steps and intermediates for the complete pathway have not been fully elucidated, a high-level overview of the biosynthetic logic is presented below.
Caption: High-level overview of the biosynthetic precursors of this compound.
Mechanism of Action: AChE Inhibition
This compound functions as a potent neurotoxin by inhibiting acetylcholinesterase (AChE). AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. By inhibiting AChE, this compound causes an accumulation of ACh, leading to persistent stimulation of cholinergic receptors, which manifests as tremors and convulsions.
The inhibition is notable for being noncovalent yet effectively irreversible.[3] Structural studies of the this compound-AChE complex reveal that the inhibitor binds deep within the active-site gorge, spanning both the catalytic active site (CAS) and the peripheral anionic site (PAS).[2] It is hypothesized that the molecule becomes "trapped" within the gorge, preventing its dissociation and thus leading to a long-lasting, irreversible inhibition without forming a covalent bond.[3][6]
Caption: Mechanism of this compound-induced neurotoxicity via AChE inhibition.
Experimental Protocols
Isolation and Purification of this compound
This protocol is based on methods described for the isolation of territrems from Aspergillus terreus.
-
Fungal Culture: Aspergillus terreus (e.g., strain 23-1) is cultured on a solid rice medium for approximately 14 days.
-
Extraction: The moldy rice culture is dried and extracted exhaustively with chloroform.
-
Concentration: The chloroform extract is concentrated under reduced pressure to yield a crude residue.
-
Chromatographic Purification:
-
The crude extract is subjected to silica gel column chromatography.
-
Fractions are eluted with a solvent gradient (e.g., n-hexane-ethyl acetate).
-
Fractions containing this compound are identified by thin-layer chromatography (TLC).
-
Further purification is achieved by high-performance liquid chromatography (HPLC) on a C18 reverse-phase column to yield pure this compound.[1][7]
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and its inhibition.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM in water).
-
Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM in buffer).
-
Enzyme: Acetylcholinesterase solution (e.g., 1 U/mL from electric eel).
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., methanol or DMSO) to various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of assay buffer, 10 µL of AChE enzyme solution, and 10 µL of the this compound solution (or solvent for control).
-
Incubate the plate for a defined pre-incubation period (e.g., 10-20 minutes) at 25°C to allow the inhibitor to bind to the enzyme.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Structure Elucidation Methodologies
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as chloroform-d (CDCl₃). 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish correlations and assign all proton and carbon signals unambiguously.
-
X-ray Crystallography: Single crystals of the compound (or its complex with a protein) are grown by methods such as vapor diffusion. The crystal is mounted and exposed to a collimated X-ray beam. The resulting diffraction pattern is collected and processed to calculate an electron density map, from which the three-dimensional atomic structure is determined and refined.
References
- 1. Biosynthesis of Territrems by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Territrems by Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, chemical structure, acute toxicity, and some physicochemical properties of this compound' from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR assignments of territrems A, B, and C and the structure of MB2, the major metabolite of this compound by rat liver microsomal fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Territrem B: A Technical Guide to its Noncovalent, Irreversible Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem B (TRB) is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus.[1][2] It is a potent and specific inhibitor of acetylcholinesterase (AChE), the critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses.[1][3][4] The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.[3][5] What makes this compound of particular interest to researchers is its unique mechanism of action: it is an irreversible inhibitor that binds noncovalently to the enzyme.[1] This technical guide provides an in-depth overview of the core aspects of this compound's interaction with acetylcholinesterase, including its mechanism of inhibition, quantitative data, detailed experimental protocols, and the downstream signaling pathways affected.
Mechanism of Action: A Noncovalent Irreversible Inhibition
Unlike classical irreversible inhibitors such as organophosphates, which form a covalent bond with the active site of AChE, this compound exhibits a noncovalent yet irreversible binding mechanism.[1] This unusual characteristic is attributed to the inhibitor becoming physically trapped within the deep and narrow active-site gorge of the acetylcholinesterase enzyme.[1] Molecular modeling studies suggest that the structure of this compound allows it to position itself within a constricted area near the entrance of the gorge, effectively blocking the passage of substrates and products.[1]
The binding of this compound to AChE is highly selective and occurs with a one-to-one stoichiometry.[1] Evidence for its noncovalent interaction includes the observation that 8 M urea can release the bound this compound from the enzyme, a condition that would not break a covalent bond.[1] Conversely, regenerating agents like the oxime 2-pralidoxime (2-PAM), which are effective in reactivating AChE covalently inhibited by organophosphates, are unable to reverse this compound inhibition.[6]
Diagram 1: Proposed noncovalent irreversible binding of this compound to acetylcholinesterase.
Quantitative Data on this compound Inhibition of Acetylcholinesterase
The inhibitory potency of this compound has been quantified through various kinetic and binding assays. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Enzyme Source | Reference |
| Overall Inhibition Constant | 0.01 nM⁻¹ min⁻¹ | Electric Eel AChE | [1] |
| Binding Constant (Ki) | 1.7 nM | Not Specified | [7] |
| IC50 | 0.006 µM | Not Specified | [3] |
| IC50 | 0.008 µM | Not Specified | [3] |
Table 1: Key kinetic and binding constants for this compound inhibition of acetylcholinesterase.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with acetylcholinesterase.
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the general principles of the Ellman's assay, a widely used method for measuring AChE activity.
Materials:
-
This compound solution of varying concentrations
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine (ATCh) as the substrate
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a working solution of AChE in phosphate buffer.
-
In a cuvette, pre-incubate the AChE working solution with various concentrations of this compound for a defined period (e.g., 20 minutes) at a constant temperature (e.g., 25°C). A control sample with the solvent used for this compound should be run in parallel.
-
To initiate the reaction, add a solution of DTNB and ATCh to the cuvette.
-
Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of absorbance change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Protocol 2: Progressive Inhibition of Acetylcholinesterase by this compound
This protocol is used to determine the kinetics of the time-dependent inhibition of AChE by this compound.
Materials:
-
This compound solution of varying concentrations
-
Acetylcholinesterase (AChE) working solution
-
AChE assay solution (containing DTNB and ATCh)
-
Spectrophotometer
Procedure:
-
Add a small volume of this compound solution (at various concentrations) to the AChE working solution and start a timer.
-
At different time points during the incubation at a constant temperature (e.g., 25°C), add the AChE assay solution to an aliquot of the incubation mixture.
-
Immediately measure the initial rate of substrate hydrolysis by monitoring the change in absorbance at 412 nm.
-
Analyze the results using the method of Kitz and Wilson to determine the inhibition constant.[6]
Protocol 3: Regeneration of this compound-Inhibited Acetylcholinesterase
This protocol is designed to test the reversibility of AChE inhibition by this compound.
Materials:
-
This compound-inhibited AChE (inhibited to >99%)
-
Diisopropylfluorophosphate (DFP)-inhibited AChE (as a positive control for covalent inhibition)
-
2-pralidoxime (2-PAM) solution (e.g., 0.04 M)
-
AChE assay solution
-
Spectrophotometer
Procedure:
-
Incubate the this compound-inhibited AChE with 2-PAM.
-
In a parallel experiment, incubate the DFP-inhibited AChE with 2-PAM.
-
At various time points, take aliquots from each incubation mixture and measure the AChE activity using the Ellman's assay (Protocol 1).
-
Compare the recovery of AChE activity over time for both the this compound-inhibited and DFP-inhibited enzymes. A lack of recovery in the presence of 2-PAM for the this compound-inhibited enzyme indicates irreversible inhibition not susceptible to oxime reactivation.[6]
Diagram 2: General workflow for an acetylcholinesterase inhibition assay.
Downstream Signaling Pathways
The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the hyperstimulation of both nicotinic and muscarinic acetylcholine receptors.[3] This overstimulation triggers a cascade of downstream signaling events that are dependent on the specific receptor subtype and the cell type in which they are expressed.
Muscarinic Receptor Signaling
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that are divided into five subtypes (M1-M5).
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[8][9] Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[8][9] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] These receptors can also activate inwardly rectifying potassium channels, leading to hyperpolarization and a reduction in neuronal excitability.
Nicotinic Receptor Signaling
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels.[2] Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to rapid depolarization of the cell membrane and the initiation of an excitatory postsynaptic potential. The increase in intracellular calcium can act as a second messenger, activating various downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection.[7]
Diagram 3: Downstream signaling pathways affected by acetylcholinesterase inhibition.
Conclusion
This compound stands out as a valuable research tool for studying the cholinergic system due to its potent, specific, and unique noncovalent irreversible inhibition of acetylcholinesterase. Understanding its mechanism of action, the kinetics of its interaction with AChE, and the resulting downstream cellular signaling provides a comprehensive picture of its neurotoxic effects. The experimental protocols outlined in this guide offer a framework for researchers to investigate this compound and other novel AChE inhibitors, which is crucial for the development of new therapeutic strategies for neurological disorders and for understanding the toxicology of mycotoxins.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. acnp.org [acnp.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Territrem B Acetylcholinesterase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem B, a tremorgenic mycotoxin produced by Aspergillus terreus, has been identified as a potent, specific, and irreversible inhibitor of acetylcholinesterase (AChE).[1][2] Unlike many inhibitors that form a covalent bond with the enzyme, this compound exhibits a noncovalent yet irreversible binding mechanism.[2] This unique characteristic makes it a valuable tool for studying the structure and function of AChE and a potential lead compound in the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease, where AChE inhibition is a key therapeutic strategy.[3][4] These application notes provide a detailed protocol for conducting an acetylcholinesterase inhibition assay using this compound, based on the widely used Ellman's method.[5][6][7][8]
Principle of the Assay
The acetylcholinesterase inhibition assay is a colorimetric method used to determine the activity of AChE. The most common protocol is the Ellman's method, which utilizes acetylthiocholine (ATCh) as a substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogen.[5][7][9] AChE hydrolyzes ATCh to thiocholine and acetate. The produced thiocholine then reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to AChE activity. In the presence of an inhibitor like this compound, the activity of AChE is reduced, leading to a decrease in the rate of color development.
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives against acetylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Enzyme Source | IC50 Value | Inhibition Type | Reference |
| This compound | Electric Eel AChE | 1.7 nM | Non-competitive, Irreversible | [3] |
| This compound | Human Red Blood Corpuscle AChE | - | Potent Inhibitor | [10] |
| This compound Derivatives | Electric Eel AChE | Varies | - | [11] |
Note: The IC50 value can vary depending on the experimental conditions, such as enzyme and substrate concentrations, incubation time, and the source of the acetylcholinesterase.
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in a suitable organic solvent like DMSO or methanol)
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Positive control inhibitor (e.g., physostigmine or neostigmine)
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate to achieve a pH of 8.0.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation and should be optimized to yield a linear reaction rate for at least 10 minutes. A typical final concentration is in the range of 0.05-0.2 U/mL.
-
ATCh Solution (14 mM): Dissolve acetylthiocholine iodide in phosphate buffer. Prepare this solution fresh daily.
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Prepare this solution fresh daily and protect it from light.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of dilutions in the same solvent to be used for the inhibition assay.
Assay Protocol (96-well plate format)
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the this compound solution at various concentrations to the sample wells.
-
For the control (uninhibited) wells, add 10 µL of the solvent used to dissolve this compound.
-
Add 10 µL of the AChE solution (e.g., 1 U/mL stock) to all wells except the blank.
-
Incubate the plate for a predetermined period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[6][12]
-
-
Substrate and Chromogen Addition:
-
Absorbance Measurement:
-
Immediately after adding the substrate, shake the plate for 1 minute.
-
Measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 10 minutes) to monitor the progress of the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition for each concentration of this compound can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.
-
Signaling Pathway and Experimental Workflow Diagrams
Acetylcholinesterase Signaling Pathway and Inhibition
Caption: Acetylcholinesterase (AChE) hydrolyzes acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. This compound inhibits AChE, leading to an accumulation of ACh and prolonged signaling.
Experimental Workflow for this compound AChE Inhibition Assay
Caption: A stepwise workflow for determining the IC50 of this compound against acetylcholinesterase using a colorimetric microplate assay.
Discussion
This compound's unique inhibitory mechanism, being noncovalent yet irreversible, is of significant interest.[2] Structural studies have revealed that this compound binds to both the catalytic and peripheral anionic sites of AChE, effectively trapping itself within the enzyme's active site gorge.[3][4][13] This mode of inhibition differs from that of many classical AChE inhibitors.
When performing this assay, it is crucial to optimize the concentrations of both the enzyme and the substrate to ensure that the reaction rate is linear and within the detection limits of the spectrophotometer. The pre-incubation of the enzyme with the inhibitor is a critical step, especially for time-dependent or irreversible inhibitors like this compound, to allow for sufficient binding to occur. The choice of solvent for this compound and its final concentration in the assay should be carefully considered to avoid any solvent-induced effects on enzyme activity. A solvent control is essential to account for any such effects.
This protocol provides a robust framework for the in vitro characterization of this compound and its analogs as acetylcholinesterase inhibitors, which is a vital step in the drug discovery and development process for neurodegenerative diseases.
References
- 1. Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and this compound Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
- 11. Acetylcholinesterase inhibition by this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry-chemists.com [chemistry-chemists.com]
- 13. medchemexpress.com [medchemexpress.com]
Territrem B: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem B is a mycotoxin produced by the fungus Aspergillus terreus. It is a potent, specific, and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibitory action leads to an accumulation of acetylcholine at cholinergic synapses, resulting in hyperstimulation of nicotinic and muscarinic receptors. Due to its potent cholinomimetic activity, this compound is a valuable tool for experimental neuroscience research, particularly in studies related to cholinergic neurotransmission and its role in various neurological processes and disorders. This document provides detailed application notes and protocols for the experimental use of this compound.
Mechanism of Action
This compound acts as a noncovalent yet irreversible inhibitor of acetylcholinesterase.[2] Structural studies have revealed that this compound binds within the active site gorge of AChE, spanning both the catalytic and peripheral sites.[3] This binding conformation traps the enzyme in a unique state, preventing the hydrolysis of acetylcholine.[3] The inhibition is highly specific to AChE, with no significant effect on butyrylcholinesterase (BtChE).
Quantitative Data
The following table summarizes the key quantitative parameters of this compound's interaction with acetylcholinesterase.
| Parameter | Value | Enzyme Source | Reference |
| Binding Constant (Ki) | 1.7 nM | Human AChE | [3] |
| Overall Inhibition Constant | 0.01 nM⁻¹ min⁻¹ | Not Specified | [2] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay
This protocol is adapted from the Ellman's method to determine the AChE inhibitory activity of this compound.[4][5]
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[4]
-
Add 10 µL of various concentrations of this compound solution to the sample wells. For control wells, add 10 µL of the vehicle.[4]
-
Add 10 µL of AChE solution (1 U/mL) to all wells.[4]
-
Incubate the plate at 25°C for 15 minutes.
-
Add 10 µL of 10 mM DTNB to each well.[4]
-
Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.[4]
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of AChE activity) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Neurotoxicity Assessment in Neuronal Cell Culture
This protocol describes the use of the SH-SY5Y neuroblastoma cell line to assess the neurotoxic effects of this compound.[6][7]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Culture SH-SY5Y cells in DMEM/F12 medium in a humidified incubator at 37°C with 5% CO2.[8]
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare various concentrations of this compound in the culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
For use with primary cortical neurons: Primary cortical neurons can also be used for neurotoxicity studies.[1] Isolate neurons from embryonic rat or mouse cortices and culture them in Neurobasal medium supplemented with B-27. After allowing the neurons to mature for 7-10 days in vitro, they can be treated with this compound as described above.
Potential Applications in Neurodegenerative Disease Models
While direct experimental evidence of this compound in established models of Alzheimer's and Parkinson's disease is lacking, its potent AChE inhibitory activity suggests its potential utility in such studies. Below are proposed experimental workflows.
Proposed In Vivo Study: Reversal of Scopolamine-Induced Amnesia
Scopolamine, a muscarinic receptor antagonist, is used to induce a transient amnesic state in rodents, which is a common model to screen for cholinomimetic drugs with potential for treating cognitive deficits.[9][10]
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline with 1% Tween 80)
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze)
Procedure:
-
Dissolve this compound in the chosen vehicle. The exact dosage would need to be determined through dose-response studies, starting with low doses to avoid overt tremorgenic effects.
-
Administer this compound (e.g., intraperitoneally) 30 minutes before the behavioral test.
-
Administer scopolamine (e.g., 1-2 mg/kg, intraperitoneally) 15 minutes after this compound administration.[10]
-
Conduct behavioral tests to assess learning and memory. For example, in the Y-maze, assess spontaneous alternation as a measure of spatial working memory.
-
Compare the performance of mice treated with scopolamine alone, this compound plus scopolamine, and vehicle controls.
Expected Outcome: If this compound effectively increases acetylcholine levels in the brain, it is expected to ameliorate the cognitive deficits induced by scopolamine.
Proposed In Vitro Study: Neuroinflammation in Microglia
Given the role of cholinergic signaling in modulating inflammation, this compound could be used to investigate the effects of enhanced cholinergic tone on microglial activation.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Culture medium
-
ELISA kits for cytokines (e.g., TNF-α, IL-6)
-
Griess reagent for nitric oxide measurement
Procedure:
-
Culture primary microglia or BV-2 cells.[11]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.[12]
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits.
-
Measure the concentration of nitric oxide in the supernatant using the Griess reagent.
-
Analyze the expression of inflammatory markers in the cell lysates by Western blot or qPCR.
Expected Outcome: This experiment would help determine if increasing cholinergic signaling through AChE inhibition by this compound can modulate the inflammatory response of microglia.
Signaling Pathways
The primary signaling pathway affected by this compound is the cholinergic pathway, due to the increased availability of acetylcholine. This leads to the activation of both nicotinic and muscarinic acetylcholine receptors, which can have widespread downstream effects on neuronal excitability, synaptic plasticity, and cell survival. For instance, activation of certain muscarinic receptors can modulate the PI3K/AKT signaling cascade, which is a key pathway in promoting cell survival and neuroprotection.
Safety Precautions
This compound is a mycotoxin and should be handled with appropriate safety precautions. It is known to be neurotoxic and can cause tremors.[13] Standard laboratory safety procedures, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. All work with this compound should be conducted in a well-ventilated area or a chemical fume hood.
Disclaimer: These protocols are intended for guidance in a research setting only. Researchers should optimize the protocols for their specific experimental conditions and adhere to all institutional and national safety guidelines.
References
- 1. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and this compound Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. accegen.com [accegen.com]
- 7. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SH-SY5Y culturing [protocols.io]
- 9. criver.com [criver.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. Territrem: neurotoxicity and biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Territrem B Concentration in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem B is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. It is recognized as a potent, selective, and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Due to its neurotoxic properties, this compound is a valuable tool for in vitro studies of neurodegenerative processes and cholinergic signaling. Determining the precise concentration for in vitro experiments is critical to achieving reproducible and meaningful results. This document provides detailed protocols and guidelines for establishing the optimal working concentration of this compound for cell viability and apoptosis studies.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound functions as a potent neurotoxin by inhibiting acetylcholinesterase (AChE). Unlike many inhibitors that form a covalent bond with the enzyme, this compound exhibits a noncovalent yet irreversible binding mechanism. Molecular modeling studies suggest that the inhibitor becomes trapped within the narrow active-site gorge of the AChE enzyme. This irreversible inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in continuous nerve impulse transmission, muscle spasms, and potent neurotoxic effects. Its high selectivity for AChE over butyrylcholinesterase (BtChE) makes it a specific tool for studying cholinergic pathways.
Determining the Optimal In Vitro Concentration
The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific endpoint being measured (e.g., cytotoxicity, apoptosis, neurite outgrowth). Therefore, it is essential to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for your specific experimental model. The following sections provide a general workflow and detailed protocols for this purpose.
Experimental Workflow
A systematic approach is recommended to determine the appropriate this compound concentration. The initial step involves a broad-range cytotoxicity screening to identify an effective concentration range, followed by more detailed mechanistic assays.
Application Notes and Protocols for the Use of Territrem B in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem B is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. It has been identified as a potent and irreversible inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, a mechanism that is the basis for several approved treatments for the symptomatic relief of Alzheimer's disease.[3][4] This document provides a detailed overview of this compound, its known mechanisms of action, and protocols for its application in in vitro and in vivo models relevant to neurodegenerative disease research.
Mechanism of Action
This compound is a highly selective, noncovalent, yet irreversible inhibitor of acetylcholinesterase.[1][2] Unlike many irreversible inhibitors that form a covalent bond with the enzyme, this compound becomes trapped within the active site gorge of AChE.[1][2] This unique mechanism results in a very low overall inhibition constant of 0.01 nM⁻¹ min⁻¹.[1][2]
Key Characteristics of this compound Inhibition of Acetylcholinesterase:
-
High Selectivity: this compound is significantly more selective for AChE over butyrylcholinesterase (BChE), which is an advantage for therapeutic applications targeting AChE.[2]
-
Irreversibility: The binding is functionally irreversible under physiological conditions.[1][2]
-
Noncovalent Nature: The irreversible binding is not due to the formation of a covalent bond.[1][2]
The primary known mechanism of this compound's neurological effects is the potentiation of cholinergic signaling. However, as a tremorgenic mycotoxin, other potential mechanisms that may contribute to its neurotoxicity and potential relevance in neurodegenerative models could include alterations in neurotransmitter release and disruptions in calcium homeostasis, as seen with other mycotoxins.[5][6][7]
Quantitative Data
The following table summarizes the key quantitative data available for this compound's interaction with acetylcholinesterase.
| Parameter | Value | Enzyme Source | Reference |
| Overall Inhibition Constant | 0.01 nM⁻¹ min⁻¹ | Electric Eel AChE | [1][2] |
| Binding Stoichiometry | 1:1 (this compound:AChE) | Electric Eel AChE | [2] |
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound in a Cholinergic Neuron
The following diagram illustrates the primary mechanism of action of this compound at a cholinergic synapse.
Caption: this compound inhibits AChE, increasing ACh in the synapse and enhancing postsynaptic signaling.
General Experimental Workflow for Evaluating this compound in an In Vitro Neurodegeneration Model
This workflow outlines the steps to assess the neuroprotective or neurotoxic effects of this compound in a cell-based model of neurodegeneration.
Caption: Workflow for in vitro testing of this compound in neurodegeneration models.
Experimental Protocols
In Vitro Protocol: Assessing the Neuroprotective Effects of this compound in a Cellular Model of Alzheimer's Disease
Objective: To determine if this compound can protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Cell culture medium and supplements.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Amyloid-beta (1-42) oligomers.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay kit.
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
-
Acetylcholinesterase activity assay kit.
-
Reagents for immunocytochemistry or Western blotting (e.g., antibodies against cleaved caspase-3, 4-HNE).
Procedure:
-
Cell Culture: Plate neuronal cells at an appropriate density in 96-well plates for viability assays or larger formats for biochemical and imaging assays. Allow cells to adhere and differentiate if necessary.
-
Induction of Aβ Toxicity: Prepare Aβ(1-42) oligomers according to established protocols. Treat the cells with a pre-determined toxic concentration of Aβ oligomers.
-
This compound Treatment: Co-treat or pre-treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of the cells as an indicator of viability.
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death.
-
-
Measurement of AChE Activity: Lyse a parallel set of treated cells and measure AChE activity using a colorimetric assay to confirm target engagement by this compound.
-
Analysis of Neuroprotective Markers (Optional):
-
Oxidative Stress: Stain cells with markers for oxidative stress (e.g., CellROX) or perform Western blotting for markers like 4-HNE.
-
Apoptosis: Perform immunocytochemistry or Western blotting for cleaved caspase-3.
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the EC50 of this compound for neuroprotection.
-
Measure the IC50 of this compound for AChE inhibition in the cellular context.
In Vivo Protocol: Evaluation of this compound in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To assess the effects of this compound on cognitive function and neuropathology in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD, APP/PS1).
Materials:
-
Transgenic AD mice and wild-type littermate controls.
-
This compound.
-
Vehicle for administration (e.g., saline with a solubilizing agent).
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze).
-
Equipment for tissue processing and histological analysis.
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-p-tau, anti-Iba1, anti-GFAP).
-
Acetylcholinesterase activity assay kit.
Procedure:
-
Animal Dosing: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) daily for a specified period (e.g., 4 weeks).
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory.
-
Y-Maze: Evaluate short-term working memory.
-
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Biochemical Analysis:
-
Homogenize one brain hemisphere and measure AChE activity to confirm target engagement.
-
Measure levels of soluble and insoluble Aβ using ELISA.
-
-
Histopathological Analysis:
-
Process the other brain hemisphere for immunohistochemistry.
-
Stain brain sections for Aβ plaques, hyperphosphorylated tau, microgliosis (Iba1), and astrocytosis (GFAP).
-
-
Image Analysis: Quantify the plaque load, tau pathology, and glial activation in specific brain regions (e.g., hippocampus, cortex).
Data Analysis:
-
Compare behavioral performance between treatment groups.
-
Analyze differences in biochemical markers and histopathological readouts.
-
Correlate AChE inhibition with behavioral and pathological outcomes.
Considerations and Limitations
-
Neurotoxicity: As a tremorgenic mycotoxin, this compound has inherent neurotoxic properties.[8] It is crucial to establish a therapeutic window where AChE inhibition is achieved without significant toxicity.
-
Blood-Brain Barrier Penetration: The ability of this compound to cross the blood-brain barrier in relevant concentrations needs to be thoroughly characterized.
-
Off-Target Effects: While highly selective for AChE over BChE, potential off-target effects, especially at higher concentrations, should be investigated. This could involve exploring its impact on neurotransmitter release and calcium signaling.[5][6][7]
-
Limited Data: The current literature on this compound in the context of specific neurodegenerative disease models is sparse. The provided protocols are based on its known mechanism of action and are intended as a starting point for further investigation.
Conclusion
This compound's potent and selective irreversible inhibition of acetylcholinesterase makes it a compound of interest for neurodegenerative disease research, particularly for Alzheimer's disease. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential and underlying mechanisms of this compound in relevant in vitro and in vivo models. Careful consideration of its toxicological profile is essential for advancing its study as a potential neuroprotective agent.
References
- 1. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Changes in transmitter release patterns in vitro induced by tremorgenic mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Components of Store-Operated Calcium Channels in the Regulation of Neural Stem Cell Physiology, Neurogenesis, and the Pathology of Huntington’s Disease [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. Territrem: neurotoxicity and biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Territrem B: A Potent Pharmacological Tool for Cholinergic Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem B is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus. It has emerged as a valuable pharmacological tool for studying the cholinergic nervous system due to its potent, selective, and irreversible inhibition of acetylcholinesterase (AChE), the key enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] Unlike many classic organophosphate and carbamate inhibitors that form a covalent bond with the enzyme, this compound exhibits a unique non-covalent, yet irreversible, binding mechanism.[1] This property, along with its high selectivity for AChE over butyrylcholinesterase (BuChE), makes it a precise tool for investigating the role of AChE in various physiological and pathological processes.
These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to study cholinergic function, including in vitro enzyme kinetics, cellular electrophysiology, and in vivo assessment of acetylcholine levels.
Mechanism of Action
This compound acts as a potent inhibitor of acetylcholinesterase.[1] Its mechanism is distinct from typical irreversible inhibitors as it does not form a covalent bond with the active site of the enzyme.[1] Instead, it is believed to become "trapped" within the narrow gorge of the AChE active site, effectively blocking the entry of acetylcholine.[1] This results in a quasi-irreversible inhibition.
Data Presentation
Table 1: In Vitro Inhibition of Acetylcholinesterase by this compound and its Derivatives
| Compound | Enzyme Source | Inhibition Constant | IC50 Value | Reference |
| This compound | Electric Eel AChE | k_overall = 0.01 nM⁻¹ min⁻¹ | - | [1] |
| This compound | - | K_i = 1.7 nM | - | [3] |
| Territrem Derivatives | Aspergillus terreus | - | 4.2 - 5700 nM | [4] |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay using Ellman's Method
This protocol describes the determination of the inhibitory activity of this compound on acetylcholinesterase using a modified Ellman's colorimetric method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or other sources
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in phosphate buffer.
-
Prepare a 10 mM stock solution of ATCI in deionized water.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of different concentrations of this compound solution. For the control, add 20 µL of buffer or solvent.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Electrophysiological Recording of Acetylcholine-Induced Currents in Snail Neurons
This protocol outlines the use of two-electrode voltage-clamp to measure the effect of this compound on acetylcholine-induced currents in isolated snail neurons.[5]
Materials:
-
Isolated snail neurons (e.g., from Achatina fulica)
-
Two-electrode voltage-clamp setup
-
Perfusion system
-
Normal snail saline solution
-
Acetylcholine chloride
-
This compound
Procedure:
-
Neuron Preparation:
-
Isolate individual neurons from the snail ganglion following established dissection procedures.
-
Place the isolated neuron in a recording chamber continuously perfused with normal snail saline.
-
-
Electrophysiological Recording:
-
Impale the neuron with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Apply acetylcholine (e.g., 10 µM) via the perfusion system for a short duration to elicit an inward current.
-
Wash out the acetylcholine and allow the current to return to baseline.
-
Perfuse the chamber with a solution containing this compound (e.g., 1-10 µM) for a defined period.
-
Re-apply acetylcholine in the presence of this compound and record the current response.
-
-
Data Analysis:
-
Measure the peak amplitude and duration of the acetylcholine-induced current before and after the application of this compound.
-
Compare the potentiation of the current by this compound.
-
Protocol 3: In Vivo Microdialysis for Acetylcholine Measurement (General Protocol)
This protocol provides a general framework for using in vivo microdialysis to assess the effect of this compound on extracellular acetylcholine levels in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine analysis
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Anesthetics
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
Establish a stable baseline of acetylcholine levels.
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples to monitor changes in extracellular acetylcholine levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine concentration using an HPLC-ECD system.
-
-
Data Analysis:
-
Express the acetylcholine concentrations as a percentage of the baseline levels.
-
Plot the time course of acetylcholine changes following this compound administration.
-
Signaling Pathway
References
- 1. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer’s Diseases Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of territrem-B on cholinergic responses of snail neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Territrem B
Introduction
Territrem B is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus.[1][2] This secondary metabolite is of significant concern due to its neurotoxic effects, which include causing whole-body tremors, convulsions, and even death in animal studies.[1][2][3] Furthermore, this compound has been identified as a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE), highlighting its potential impact on neurological functions.[1][4][5][6] Given its toxicity, robust and sensitive analytical methods are crucial for its detection and quantification in various matrices, particularly in agricultural commodities and research samples.
This document provides detailed protocols for the extraction, detection, and quantification of this compound using common analytical techniques, including High-Performance Liquid Chromatography (HPLC).
Analytical Methods
Several chromatographic methods have been established for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and reliable technique.[1][2][7] For initial screening or qualitative analysis, Thin-Layer Chromatography (TLC) can be employed.[7] For higher sensitivity and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method for mycotoxin analysis.[8][9] Additionally, immunoassays like ELISA can be developed for rapid screening, contingent on the availability of specific antibodies.[10]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated HPLC-UV method for the determination of this compound in a rice medium.
Table 1: Performance of HPLC-UV Method for this compound Detection
| Parameter | Value |
|---|---|
| Instrumentation | HPLC with UV Detector |
| Column | Reverse Phase C18 (4.6 x 250 mm) |
| Detection Wavelength | 335 nm[1][7] |
| Mobile Phase | Acetonitrile: Methanol: Water (6:4:1, v/v/v) |
| Linear Range | 0 to 250 ng/L[1][2][7] |
| Linear Regression (r²) | 0.9998[1][2][7] |
| Recovery Rate | 91.5% to 95.2% (at 50, 100, 200 ng/L)[1][2][7] |
| Precision (Intra-day RSD) | 1.6% - 2.8%[1][2][7] |
| Precision (Inter-day RSD) | 0.6% - 2.3%[1][2][7] |
| Coefficient of Variation | < 2.1%[1][2][7] |
Experimental Workflows and Protocols
The overall workflow for this compound analysis involves sample preparation followed by analytical detection.
Protocol 1: Sample Preparation and Extraction
This protocol describes the extraction of this compound from a solid culture medium, such as rice.[7][11][12]
Materials:
-
Sample containing Aspergillus terreus culture (e.g., 50 g rice media).
-
Chloroform or Methanol.
-
Anhydrous sodium sulfate.
-
Filter paper.
-
Rotary evaporator.
-
Glass flasks.
Procedure:
-
Homogenization: Homogenize the solid culture sample.
-
Extraction:
-
Add 100 mL of chloroform (or methanol) to the homogenized sample in a flask.
-
Shake vigorously for 30 minutes at room temperature.
-
Filter the mixture through filter paper containing anhydrous sodium sulfate to remove particulates and water.
-
-
Concentration:
-
Collect the filtrate in a clean flask.
-
Evaporate the solvent to dryness using a rotary evaporator under reduced pressure.
-
-
Reconstitution:
Protocol 2: HPLC-UV Analysis
This protocol provides a detailed method for the quantitative analysis of this compound using reverse-phase HPLC with UV detection.[1][7]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Vercopak Intersil 5 ODS column (C18, 4.6 × 250 mm).[7]
-
Mobile Phase: Acetonitrile: Methanol: Water at a ratio of 6:4:1 (v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions with methanol to create calibration standards with concentrations of 0, 20, 50, 80, 150, 200, and 250 ng/L.[7]
-
-
System Equilibration:
-
Pump the mobile phase through the HPLC system until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the reconstituted sample extracts.
-
-
Quantification:
Protocol 3: General ELISA Protocol (Conceptual)
Procedure (Competitive ELISA):
-
Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-KLH) and incubate overnight.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours.
-
Washing: Repeat the wash step.
-
Competitive Reaction: Add standards or samples simultaneously with a limited amount of anti-Territrem B primary antibody to the wells. Incubate for 1-2 hours. Free this compound in the sample will compete with the coated this compound for antibody binding.
-
Washing: Repeat the wash step to remove unbound antibodies.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-anti-rabbit IgG) and incubate for 1 hour.
-
Washing: Repeat the wash step to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate to a colored product.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
References
- 1. "Determination of territtrem B in rice media with different strains of " by S.-Y. Fang, Q.-K. Wei et al. [jfda-online.com]
- 2. Journal of Food and Drug Analysis (JFDA) - Articles & Issues - Food and Drug Administration, Department of Health [fda.gov.tw]
- 3. scialert.net [scialert.net]
- 4. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. lcms.cz [lcms.cz]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Production of polyclonal antibodies against this compound and detection of this compound in the conidia of Aspergillus terreus 23-1 by immunoelectron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent systems for improved isolation and separation of territrems A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Territrem B: A Powerful Tool for Elucidating Cholinergic Synaptic Transmission
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Territrem B is a potent and selective inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[1][2] This mycotoxin, originally isolated from the fungus Aspergillus terreus, has emerged as a valuable pharmacological tool for studying the intricacies of synaptic transmission.[3] Its irreversible and non-competitive inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby potentiating cholinergic signaling.[2][4] This property makes this compound an excellent candidate for investigating the role of ACh in various physiological and pathological processes, including learning, memory, and neuromuscular communication. These application notes provide detailed protocols for utilizing this compound in both biochemical and electrophysiological studies of synaptic transmission.
Mechanism of Action
This compound acts as a potent, irreversible inhibitor of acetylcholinesterase (AChE).[2] Unlike many other AChE inhibitors that form a covalent bond with the enzyme's active site, this compound exhibits a noncovalent yet irreversible binding mechanism.[2] Structural studies have revealed that this compound binds to a site that spans both the catalytic and peripheral anionic sites of human AChE.[1] This unique binding mode is thought to trap the inhibitor within the active site gorge of the enzyme, leading to a long-lasting inhibition of its activity.[2] The inhibition is highly specific for AChE, with little to no effect on butyrylcholinesterase (BChE).[5]
The primary consequence of AChE inhibition by this compound at the synapse is the prolonged presence of acetylcholine in the synaptic cleft. This leads to an enhanced activation of postsynaptic acetylcholine receptors (both nicotinic and muscarinic), resulting in the potentiation of cholinergic neurotransmission.[4]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with acetylcholinesterase.
Table 1: Inhibitory Constants for this compound against Acetylcholinesterase
| Parameter | Value | Species/Enzyme Source | Reference |
| Ki | 1.7 nM | Human Acetylcholinesterase | [1][3] |
| Overall Inhibition Constant | 0.01 nM-1 min-1 | Not Specified | [2] |
Table 2: Comparative IC50 Values for Acetylcholinesterase Inhibitors
| Compound | IC50 | Species/Enzyme Source | Reference |
| Chlorpyrifos-oxon | 27 nM | Electric Eel | [6] |
| Phosmet-oxon | 70 nM | Electric Eel | [6] |
| Diazinon-oxon | 1.03 µM | Electric Eel | [6] |
| Pirimicarb | 61 µM | Electric Eel | [6] |
| Rivastigmine | 53 µM | Electric Eel | [6] |
| Chlorpyrifos-oxon | 0.2 - 29 µM (range) | Human Blood | [6] |
Note: Specific IC50 values for this compound were not available in the searched literature, but its low Ki value suggests a high potency.
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay using the Ellman Method
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on purified acetylcholinesterase.
Materials:
-
Purified Acetylcholinesterase (e.g., from electric eel)
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound by serial dilution in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI in phosphate buffer.
-
Prepare a working solution of acetylcholinesterase in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
This compound solution (or vehicle for control)
-
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
To initiate the reaction, add the DTNB solution followed by the ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every minute) for a set period to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Diagram: Workflow for AChE Inhibition Assay
Caption: Workflow for determining AChE inhibition.
Protocol 2: Electrophysiological Recording of Acetylcholine-Induced Currents in Neurons
This protocol is adapted from a study on snail neurons and can be modified for other neuronal preparations to investigate the effect of this compound on cholinergic responses.[4]
Materials:
-
Isolated neurons (e.g., from snail ganglia or cultured neurons)
-
External recording solution (e.g., snail saline)
-
Internal pipette solution
-
Acetylcholine (ACh)
-
This compound
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, perfusion system)
Procedure:
-
Cell Preparation:
-
Isolate and prepare the neurons for patch-clamp recording.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
-
Application of Acetylcholine:
-
Perfuse the neuron with the external solution.
-
Apply a brief pulse of ACh to the neuron using a puffer pipette to elicit an inward current.
-
Wash out the ACh and allow the current to return to baseline.
-
-
Application of this compound:
-
Perfuse the neuron with the external solution containing a known concentration of this compound for a defined period (e.g., 5-10 minutes).
-
-
Post-Inhibitor Acetylcholine Application:
-
While still in the presence of this compound, apply another brief pulse of ACh with the same parameters as in step 3.
-
-
Data Analysis:
-
Measure the peak amplitude and duration of the ACh-induced currents before and after the application of this compound.
-
Compare the responses to determine the potentiating effect of this compound.
-
Perform a dose-response analysis by repeating the experiment with different concentrations of this compound.
-
Diagram: Signaling Pathway of Potentiated Cholinergic Transmission
Caption: Potentiation of cholinergic signaling by this compound.
Applications in Research and Drug Development
-
Studying Synaptic Plasticity: By manipulating the levels of acetylcholine at the synapse, this compound can be used to investigate the role of cholinergic signaling in long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory.
-
Investigating Neuromuscular Transmission: this compound can be used to study the physiology and pathophysiology of the neuromuscular junction, providing insights into diseases such as myasthenia gravis.
-
Screening for Novel Cholinergic Drugs: The protocols described here can be adapted for high-throughput screening of compound libraries to identify new modulators of acetylcholinesterase and cholinergic signaling.
-
Elucidating the Role of ACh in Different Brain Regions: By applying this compound to specific brain slices, researchers can dissect the role of acetylcholine in various neural circuits and behaviors.
Conclusion
This compound is a highly effective and specific tool for the experimental manipulation of cholinergic synaptic transmission. Its potent and irreversible inhibition of acetylcholinesterase allows for the controlled enhancement of acetylcholine signaling, providing a powerful method to explore the multifaceted roles of this critical neurotransmitter in the nervous system. The detailed protocols and data provided in these application notes are intended to facilitate the use of this compound in a variety of research and drug development settings.
References
- 1. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and this compound Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of territrem-B on cholinergic responses of snail neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach to investigate interspecies differences and human variability in toxicodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Territrem B stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of Territrem B, a potent and irreversible acetylcholinesterase (AChE) inhibitor. The information is intended to help researchers handle and store this compound appropriately to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light. Following these conditions, the compound is reported to be stable for at least two years.
Q2: How should I store solutions of this compound?
Solutions of this compound should be prepared fresh for immediate use whenever possible. If storage is necessary, it is recommended to store solutions at -20°C for up to one month.[1] Some suppliers suggest storing solutions at -80°C for up to six months, protected from light and under an inert atmosphere like nitrogen. Before use, frozen solutions should be allowed to equilibrate to room temperature, and it's crucial to ensure that no precipitate has formed.
Q3: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including methanol, ethanol, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] It is insoluble in water.[1]
Q4: Is this compound stable at room temperature?
This compound is considered stable for shipping at ambient temperatures.[1] However, for long-term storage, the recommended condition is -20°C.
Q5: What are the known degradation pathways for this compound?
While specific studies on the forced degradation of this compound are limited, a known metabolite, this compound', has been identified. The formation of this compound' involves the insertion of an oxygen atom to create an additional pyrone ring, suggesting that oxidation is a potential degradation pathway.[3] The biotransformation of territrems in a biological context involves hydroxylation and O-demethylation, primarily carried out by cytochrome P-450 enzymes.
Q6: How can I detect this compound and its potential degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the determination of this compound. A reverse-phase C18 column can be used with a mobile phase consisting of a mixture of methanol and water, with UV detection at 335 nm. This method can also be adapted to detect potential degradation products, which would likely have different retention times.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity of this compound solution | - Improper storage of the solution (e.g., at room temperature for an extended period).- Repeated freeze-thaw cycles.- Exposure to light. | - Prepare fresh solutions for each experiment.- If storage is necessary, aliquot the solution into single-use vials to avoid multiple freeze-thaw cycles.- Store solutions protected from light at -20°C or -80°C. |
| Precipitate observed in a previously clear solution | - The solubility limit has been exceeded.- The solution was not fully equilibrated to room temperature before use.- Solvent evaporation. | - Gently warm the solution and vortex to redissolve the precipitate.- Ensure the solution is at room temperature before use.- Use tightly sealed vials to prevent solvent evaporation. |
| Inconsistent experimental results | - Degradation of this compound stock.- Inaccurate concentration of the working solution. | - Verify the storage conditions and age of the solid compound and solutions.- Use a validated analytical method, such as HPLC-UV, to confirm the concentration and purity of your this compound solution. |
Stability and Solubility Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1][2] |
| Ethanol | Soluble | [2] |
| Chloroform | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Water | Insoluble | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Conditions | Reference |
| Solid | -20°C | At least 2 years | Protect from light | |
| Solution | -20°C | Up to 1 month | Protect from light | [1] |
| Solution | -80°C | Up to 6 months | Protect from light, store under nitrogen |
Experimental Protocols
General Protocol for Stability Testing of this compound (Based on ICH Guidelines)
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 60°C for 48 hours. Also, incubate the stock solution at 60°C for 48 hours.
-
Photostability: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours for solutions; 0, 24, 48 hours for solid), withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method (see below for a general method).
4. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify any degradation products.
-
Determine the degradation kinetics if significant degradation is observed.
General HPLC Method for this compound Analysis
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 335 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Postulated Degradation Pathway of this compound.
References
Technical Support Center: Acetylcholinesterase Assays with Territrem B
Welcome to the technical support center for acetylcholinesterase (AChE) assays involving the inhibitor Territrem B. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of this potent fungal mycotoxin in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action on acetylcholinesterase?
This compound is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus.[1][2] It is a potent and highly selective inhibitor of acetylcholinesterase (AChE).[1][2] Unlike common irreversible inhibitors that form a covalent bond with the enzyme, this compound exhibits a unique noncovalent yet irreversible binding mechanism.[1][3][4] Molecular modeling studies suggest that this compound becomes "trapped" within the active-site gorge of the AChE enzyme.[1][5] This binding spans both the peripheral and catalytic sites of the enzyme.[5][6]
Q2: Is this compound also an inhibitor of butyrylcholinesterase (BChE)?
No, this compound is highly selective for acetylcholinesterase (AChE) and has been shown to have no inhibitory effect on horse serum butyrylcholinesterase (BChE).[2] This selectivity makes it a useful tool for studying the specific roles of AChE.
Q3: What are the reported inhibitory constants for this compound against AChE?
This compound is a potent inhibitor of AChE. The binding constant (Ki) has been reported to be 1.7 nM.[7] It exhibits quasi-first-order kinetics with an overall inhibition constant of 0.01 nM⁻¹ min⁻¹.[1][4]
Q4: Can the activity of AChE inhibited by this compound be restored?
The inhibition of AChE by this compound is considered irreversible under typical experimental conditions.[1][7] Attempts to regenerate the enzyme activity using the oxime agent 2-PAM, which is effective against some irreversible inhibitors, have been unsuccessful.[1][3][4] However, it has been shown that 8 M urea can release the bound this compound from the enzyme.[1][3][4]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected inhibition of AChE by this compound.
Possible Cause 1: Presence of detergents like Triton X-100 in the assay buffer.
-
Explanation: The presence of Triton X-100 can prevent the binding of this compound to AChE.[1][3][4]
-
Solution:
Possible Cause 2: High salt concentration.
-
Explanation: High concentrations of sodium chloride (NaCl) have been shown to enhance the binding of this compound to AChE.[1][3][4] Inconsistent salt concentrations between experiments could lead to variable inhibition.
-
Solution:
-
Maintain a consistent and well-documented salt concentration in your assay buffer across all experiments for reproducible results.
-
If you are observing lower than expected inhibition, consider if the salt concentration is too low compared to established protocols.
-
Possible Cause 3: Issues with this compound solution.
-
Explanation: Like many organic compounds, this compound may have limited solubility in aqueous buffers. Improperly dissolved or degraded inhibitor will lead to inaccurate concentrations and reduced inhibitory effect.
-
Solution:
-
Prepare stock solutions of this compound in an appropriate organic solvent, such as methanol, before diluting into the assay buffer.[3]
-
Ensure the final concentration of the organic solvent in the assay is low and consistent across all wells, including controls, to avoid solvent effects on enzyme activity.
-
Store the this compound stock solution at -20°C and protect it from light to prevent degradation.[8]
-
Problem 2: Interference with the Ellman's Assay.
Possible Cause: this compound reacting with Ellman's reagent (DTNB).
-
Explanation: The Ellman's assay relies on the reaction of thiocholine (the product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB).[9][10][11] Some compounds can interfere with this reaction by reacting directly with DTNB. While direct interference by this compound is not explicitly documented in the provided results, it is a possibility for any test compound.
-
Solution:
-
Run a control experiment containing this compound and DTNB in the assay buffer without the enzyme or substrate. If a color change is observed, this indicates direct interference.
-
If interference is confirmed, consider using an alternative AChE assay method that does not rely on DTNB, such as a chemiluminescence-based assay or a fluorometric assay.[11][12]
-
Problem 3: Unexpected results when using different AChE sources.
Possible Cause: Species-specific differences in AChE structure.
-
Explanation: The structure of the active-site gorge of AChE can vary between species.[13] Although this compound is a potent inhibitor of AChE from electric eel and human sources, its affinity and binding kinetics might differ with AChE from other organisms.[2][5][6]
-
Solution:
-
Be aware that IC50 values and binding characteristics can be specific to the source of the AChE.
-
When comparing results, ensure the same source of AChE was used. If you are establishing a new model, you may need to perform initial dose-response curves to characterize the inhibition by this compound for your specific enzyme source.
-
Quantitative Data Summary
| Parameter | Value | Enzyme Source | Reference |
| Binding Constant (Ki) | 1.7 nM | Not Specified | [7] |
| Overall Inhibition Constant | 0.01 nM⁻¹ min⁻¹ | Eel AChE | [1][4] |
| Stoichiometry of Binding | 1:1 | Eel AChE | [1][3][4] |
Experimental Protocols
General Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This protocol is a generalized procedure based on the principles of the Ellman's method, which is commonly used in the cited literature.[3][14]
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
This compound stock solution (in methanol)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 7.0 or 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare the working AChE solution by diluting the stock enzyme in the phosphate buffer.
-
Prepare the substrate solution (ATCI) and DTNB solution in the phosphate buffer.
-
Prepare serial dilutions of the this compound stock solution in the phosphate buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the phosphate buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Add a control with an equal amount of methanol (the solvent for this compound) to the control wells.[3]
-
Add the AChE solution to all wells.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the reaction by adding a mixture of DTNB and ATCI to all wells.[3]
-
Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes) or as an endpoint reading after a specific incubation time.[9]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Activity of Control - Activity of Test) / Activity of Control] * 100
-
Visualizations
References
- 1. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Territrems: Naturally Occurring Specific Irreversible Inhibitors of Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry-chemists.com [chemistry-chemists.com]
- 4. researchgate.net [researchgate.net]
- 5. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and this compound Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and this compound: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of acetylcholinesterase activity by a new chemiluminescence assay with the natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial activity and acetylcholinesterase inhibition by extracts from chromatin modulated fungi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Territrem B Working Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the working concentration of Territrem B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fungal meroterpenoid isolated from Aspergillus terreus. It acts as a potent and irreversible inhibitor of acetylcholinesterase (AChE).[1][2] The inhibition mechanism is unique as it is noncovalent, where the molecule becomes trapped within the active site gorge of the enzyme.[2] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous nerve impulse transmission.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: While the IC50 values for this compound against purified acetylcholinesterase are in the low nanomolar range (0.006-0.008 µM), the optimal working concentration in cell-based assays can be significantly different due to factors like cell membrane permeability and cellular metabolism. Without specific literature on this compound's use in cell culture, a broad starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: Which cell lines are appropriate for studying the effects of this compound?
A3: Given that this compound's primary target is acetylcholinesterase, neuronal cell lines are the most relevant models. Commonly used human neuroblastoma cell lines like SH-SY5Y are suitable for AChE inhibition assays.[1][3][4] Other neuronal cell lines such as PC-12, which can be differentiated into neuron-like cells, are also excellent models for studying neuronal signaling and neurotoxicity.[5][6][7]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically a solid powder. To prepare a stock solution, dissolve it in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Concentration too low: The applied concentration may be insufficient to inhibit AChE in your specific cell line. - Incorrect experimental endpoint: The chosen assay may not be sensitive enough to detect the effects of AChE inhibition. - Compound degradation: The this compound stock solution may have degraded. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 200 µM). - Use a more direct measure of AChE activity or a downstream signaling event known to be affected by acetylcholine accumulation. - Prepare a fresh stock solution of this compound. |
| High levels of cell death or cytotoxicity | - Concentration too high: The working concentration of this compound may be toxic to the cells. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. - Cholinergic crisis: Excessive accumulation of acetylcholine can lead to excitotoxicity and cell death in neuronal cultures.[8] | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your cell line. - Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5%). - Reduce the concentration of this compound to a non-toxic but effective level. |
| Inconsistent or variable results | - Cell culture variability: Inconsistent cell density, passage number, or cell health can lead to variable responses. - Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations. - Uneven compound distribution: Inadequate mixing of this compound in the culture medium. | - Maintain consistent cell culture practices, including seeding density and passage number. - Use calibrated pipettes and perform serial dilutions carefully. - Ensure thorough but gentle mixing of the medium after adding this compound. |
| Precipitate forms in the culture medium | - Low solubility: this compound may have limited solubility in aqueous culture medium at higher concentrations. | - Visually inspect the medium after adding this compound. If a precipitate is observed, use a lower concentration. - Consider using a different solvent for the stock solution, though DMSO is generally effective. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against purified acetylcholinesterase. Note that these values may not be directly applicable to cell-based assays and should be used as a reference for designing dose-response experiments.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 0.006 µM | Not Specified | T3DB |
| IC50 | 0.008 µM | Not Specified | T3DB |
| Overall Inhibition Constant | 0.01 nM⁻¹ min⁻¹ | Not Specified | [2] |
Experimental Protocol: Determining the Optimal Working Concentration of this compound
This protocol outlines a general method for determining the optimal, non-toxic working concentration of this compound for a given cell line and experimental endpoint using a combination of a cytotoxicity assay and a functional assay for acetylcholinesterase activity.
1. Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cell line (e.g., SH-SY5Y, PC-12)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cytotoxicity assay reagent
-
Acetylcholinesterase activity assay kit (e.g., Ellman's reagent based)
-
Plate reader (absorbance and/or fluorescence)
2. Methods
Part A: Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested starting range is 0.1, 1, 10, 50, 100, and 200 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Following the manufacturer's protocol for your chosen cytotoxicity assay, add the reagent (e.g., MTT) to each well and incubate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Part B: Acetylcholinesterase Activity Assay
-
Cell Seeding and Treatment: Seed and treat the cells with non-toxic concentrations of this compound (as determined from the cytotoxicity assay) in a separate 96-well plate. Include positive (known AChE inhibitor) and negative (vehicle) controls.
-
Cell Lysis: After the desired incubation time, lyse the cells according to the acetylcholinesterase activity assay kit's instructions to release intracellular enzymes.
-
AChE Activity Measurement: Perform the acetylcholinesterase activity assay following the kit's protocol. This typically involves the addition of a substrate (e.g., acetylthiocholine) and a chromogen (e.g., DTNB).
-
Data Acquisition: Measure the absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of AChE inhibition relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the EC50 (50% effective concentration).
3. Determining the Optimal Working Concentration
The optimal working concentration of this compound will be a concentration that produces a significant functional effect (e.g., >80% AChE inhibition) while maintaining high cell viability (e.g., >90%). This concentration should be chosen from the plateau of the dose-response curve for AChE inhibition and well below the cytotoxic concentration range.
Visualizations
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of acetylcholinesterase inhibitors using homogenous cell‐based assays in quantitative high‐throughput screening platforms [scite.ai]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
- 6. PC-12 Cells | Applied Biological Materials Inc. [abmgood.com]
- 7. PC-12 Cells [cytion.com]
- 8. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Territrem B Interference with Fluorescent Probes: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Territrem B in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a tremorgenic mycotoxin produced by the fungus Aspergillus terreus.[1][2] It is a potent, irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[3][4] This inhibition leads to an accumulation of acetylcholine at nerve and muscle junctions, causing continuous nerve impulse transmission and muscle contractions.[1] The binding of this compound to AChE is considered noncovalent yet irreversible, as it becomes trapped within the enzyme's active-site gorge.[4][5]
Q2: Can this compound interfere with fluorescence-based assays?
Yes, this compound has the potential to interfere with fluorescence-based assays. This is primarily due to its intrinsic fluorescent properties. Studies have shown that this compound exhibits a blue fluorescence, which can lead to false positives or an artificially high background signal in assays that use blue or green fluorescent probes.[2]
Q3: What are the common mechanisms of compound interference in fluorescent assays?
There are several ways a compound like this compound can interfere with a fluorescent assay:
-
Autofluorescence: The compound itself fluoresces at the excitation and/or emission wavelengths of the assay's probe, leading to a false positive signal.[6][7]
-
Fluorescence Quenching: The compound absorbs the excitation light intended for the fluorophore or the emission light from the fluorophore, resulting in a decrease in the measured signal (a potential false negative).[6]
-
Light Scatter: If the compound precipitates out of solution, it can cause light scattering, which may be detected as a fluorescent signal.[8]
-
Color Interference: Colored compounds can absorb light at specific wavelengths, which can interfere with both absorbance and fluorescence-based readouts.[9]
Q4: What are the physicochemical properties of this compound?
The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₄O₉ | [1][10] |
| Molecular Weight | 526.6 g/mol | [1] |
| Appearance | Data not available | |
| Solubility | Soluble in polar organic solvents like DMF and DMSO; partially soluble in ethanol and methanol.[11] | [11] |
| Fluorescence | Exhibits blue fluorescence. | [2] |
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your fluorescent assays.
Problem 1: Unusually High Background Fluorescence or False Positives
This is the most likely issue when working with this compound due to its intrinsic fluorescence.
Troubleshooting Steps:
-
Run a "Compound Only" Control:
-
Protocol: Prepare wells containing only the assay buffer and this compound at the same concentration used in your experiment.
-
Analysis: Measure the fluorescence of these control wells using the same filter set as your main experiment. A high signal in these wells confirms that this compound is autofluorescent under your experimental conditions.
-
-
Perform a Spectral Scan:
-
Protocol: Use a spectrophotometer or plate reader with spectral scanning capabilities to determine the excitation and emission maxima of this compound in your assay buffer.
-
Analysis: Compare the spectral properties of this compound with those of your fluorescent probe. Significant overlap indicates a high potential for interference.
-
-
Mitigation Strategies:
-
Subtract Background: If the autofluorescence is consistent, you can subtract the signal from the "compound only" control from your experimental wells.
-
Switch to a Red-Shifted Probe: The incidence of autofluorescence from compounds generally decreases at longer wavelengths.[8][12] If possible, switch to a fluorescent probe with excitation and emission spectra in the red or far-red region of the spectrum to avoid the blue fluorescence of this compound.[2]
-
Decrease Probe Concentration: While counterintuitive, in some cases, a very high concentration of the assay fluorophore can minimize the relative contribution of interference from a compound library.[6]
-
Use an Orthogonal Assay: To confirm your results, use a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay, if available.[6]
-
Problem 2: Lower Than Expected Signal or False Negatives
This could be due to fluorescence quenching or compound precipitation.
Troubleshooting Steps:
-
Assess for Fluorescence Quenching:
-
Protocol: Prepare wells containing your fluorescent probe at its experimental concentration, both with and without this compound.
-
Analysis: A significant decrease in the probe's fluorescence in the presence of this compound suggests a quenching effect.
-
-
Check for Compound Precipitation:
-
Protocol: Visually inspect the wells containing this compound under a microscope. Also, measure the absorbance of the wells at a high wavelength (e.g., 600-700 nm) where neither the compound nor the probe should absorb.
-
Analysis: The presence of visible precipitate or an increase in absorbance at high wavelengths indicates light scattering due to poor solubility.
-
-
Mitigation Strategies:
-
Adjust Buffer Composition: The solubility of this compound may be improved by adding a small amount of a solvent like DMSO. However, ensure the solvent concentration is compatible with your biological system.
-
Filter Samples: If precipitation is an issue, you may be able to centrifuge and filter your samples before reading, though this is not suitable for all assay types.
-
Consider a Different Assay Format: Homogeneous assays are more susceptible to interference.[8] A non-homogeneous format with wash steps, like an ELISA, might be less affected.[8]
-
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a dilution series of this compound in your final assay buffer, covering the range of concentrations used in your experiment.
-
Dispense the dilutions into the wells of a microplate (use black plates for fluorescence assays to minimize background).[13]
-
Include a "buffer only" control (blank).
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Analyze the data: Subtract the average fluorescence of the blank wells from the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Spectral Scanning of this compound
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Use a plate reader or spectrofluorometer with spectral scanning capabilities.
-
Perform an excitation scan: Set a fixed emission wavelength (e.g., 450 nm for expected blue fluorescence) and scan a range of excitation wavelengths (e.g., 300-430 nm).
-
Perform an emission scan: Set the excitation wavelength to the peak identified in the excitation scan and scan a range of emission wavelengths (e.g., 400-600 nm).
-
Analyze the results: The peaks of these scans will give you the excitation and emission maxima of this compound, which you can then compare to the spectra of your fluorescent probes.
Visualizations
Caption: this compound inhibits Acetylcholinesterase (AChE), preventing acetylcholine breakdown.
Caption: Workflow for troubleshooting high background fluorescence signals.
References
- 1. This compound | C29H34O9 | CID 114734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. "Determination of territtrem B in rice media with different strains of " by S.-Y. Fang, Q.-K. Wei et al. [jfda-online.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Territrems, tremorgenic mycotoxins of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy Territrem C | 89020-33-7 [smolecule.com]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
Territrem B Solubility and Experimental Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Territrem B and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO). Chloroform has also been used for extraction purposes, indicating its solubility in this solvent as well. For most in vitro and cell culture-based experiments, preparing a concentrated stock solution in high-purity DMSO is the standard practice.
Q2: How should I prepare a stock solution of this compound?
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and under a nitrogen atmosphere. Once dissolved in a solvent like DMSO, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month), always protected from light.
Q4: My this compound solution is precipitating after dilution in aqueous media. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds like this compound. This is often due to the final concentration of DMSO being too low to maintain solubility. Please refer to the "Troubleshooting Guide" for detailed steps on how to prevent and resolve this issue. A key strategy is to ensure the final DMSO concentration in your experimental setup remains at a level that is non-toxic to your cells (typically ≤ 0.5%) but sufficient to keep this compound in solution.
Data Presentation: Solubility and Storage
The following table summarizes the known solubility and recommended storage conditions for this compound. Please note that exact quantitative solubility data in common laboratory solvents is not widely published; therefore, the provided values should be used as a guideline.
| Solvent | Solubility | Recommended Stock Concentration | Storage of Solution |
| DMSO | Soluble | 1-10 mM | -80°C for up to 6 months; -20°C for up to 1 month |
| Ethanol | Sparingly soluble (Estimated) | Not Recommended | Not Applicable |
| Methanol | Sparingly soluble (Estimated) | Not Recommended | Not Applicable |
| Water/Aqueous Buffer | Insoluble | Not Recommended | Not Applicable |
| Chloroform | Soluble (Used for extraction) | Not for biological experiments | Not Applicable |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
-
Water bath set to 37°C
-
-
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound provided (Molecular Weight: 526.57 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes.
-
Following warming, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous media.
-
Cause: this compound is highly hydrophobic and will precipitate out of solution when the concentration of the organic solvent (DMSO) falls below a critical level required to keep it solubilized.
-
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture or assay buffer is as high as your experimental system can tolerate without toxicity, typically between 0.1% and 0.5%.
-
Serial Dilutions in DMSO: If you need to test a range of this compound concentrations, perform serial dilutions in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to your aqueous medium.
-
Increase Mixing: When diluting the DMSO stock, add it to the aqueous solution while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Serum Proteins: For cell culture experiments, the presence of serum proteins in the media can help to stabilize hydrophobic compounds and prevent precipitation. If possible, dilute the this compound stock into a serum-containing medium.
-
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: Acetylcholinesterase Inhibition by this compound
Caption: Inhibition of acetylcholinesterase by this compound in a cholinergic synapse.
Territrem B Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Territrem B in cell culture, with a specific focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target and mechanism of action of this compound?
This compound is a fungal mycotoxin isolated from Aspergillus terreus.[1][2] Its primary and most well-characterized molecular target is Acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.[3][4] this compound is a potent and irreversible inhibitor of AChE.[1][3] Its unique mechanism involves noncovalent binding within the active site gorge of the enzyme, effectively "trapping" it in an inhibited state.[1][5] This leads to an accumulation of acetylcholine at nerve junctions, causing overstimulation of nerve impulses.[4]
Q2: How should I determine the optimal working concentration for this compound in my cell culture experiments?
Determining the right concentration is critical to minimize off-target effects. An initial dose-response experiment is highly recommended.
-
Select a Broad Range: Start with a concentration range that brackets the known inhibitory constants for AChE. The reported binding constant (Ki) is approximately 1.7 nM, with IC50 values around 0.006-0.008 µM.[3] A suggested starting range could be from 1 nM to 10 µM.
-
Assess Cytotoxicity: Treat your specific cell line with the selected concentration range for the intended duration of your experiment. Use a standard cytotoxicity assay (e.g., MTT, trypan blue exclusion, or a fluorescence-based live/dead assay) to determine the concentration at which cell viability drops significantly.
-
Establish a Therapeutic Window: The optimal working concentration should be high enough to engage the target (AChE) but low enough to avoid widespread, non-specific cytotoxicity that can confound results. Aim for concentrations that show minimal impact on cell viability (e.g., >90% viability).
Q3: I am observing significant cell death even at concentrations where I expect specific AChE inhibition. What are the potential causes and how can I troubleshoot this?
High cytotoxicity can stem from on-target effects, off-target effects, or experimental artifacts.
-
On-Target Toxicity: Your cell model may be exquisitely sensitive to the inhibition of acetylcholinesterase. If the cells rely heavily on cholinergic signaling for survival, blocking this pathway can induce apoptosis or necrosis.
-
Off-Target Toxicity: this compound may be interacting with other essential cellular proteins, leading to cell death through mechanisms unrelated to AChE.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control.
-
Compound Instability: this compound may have poor solubility or stability in your cell culture medium, causing it to precipitate and lead to inconsistent results or physical stress on the cells.[6] Predicted water solubility is low (0.0085 g/L). Always prepare fresh dilutions from a concentrated stock for each experiment.
Below is a decision tree to help troubleshoot unexpected cytotoxicity.
Q4: What are the essential control experiments for a study involving this compound?
To ensure that your observed effects are specific to the inhibition of AChE by this compound, the following controls are critical:
-
Vehicle Control: This is the most important control. Cells are treated with the same volume and concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Positive Chemical Control: Use another well-characterized, structurally different AChE inhibitor (e.g., Donepezil or Neostigmine).[1] If this compound phenocopies the effects of this compound, it strengthens the argument for an on-target mechanism.
-
Negative Chemical Control: If available, use a close structural analog of this compound that is known to be inactive against AChE. For example, this compound', a metabolite, has been shown to have greatly reduced tremorgenic activity.[2][7] This helps rule out effects caused by the chemical scaffold itself, independent of target inhibition.
Q5: How can I experimentally validate that my observed phenotype is a direct result of AChE inhibition and not an off-target effect?
Validating the on-target effect is a multi-step process that combines biochemical and biological approaches. The goal is to build a strong link between target engagement and the cellular phenotype.
-
Confirm Target Engagement: Directly measure the activity of AChE in lysates from cells treated with this compound. A dose-dependent decrease in AChE activity confirms that the compound is hitting its intended target in your cellular context.
-
Genetic Knockdown: Use genetic tools like siRNA or shRNA to specifically reduce the expression of AChE. If the phenotype of AChE knockdown cells is similar to the phenotype of this compound-treated cells, this provides powerful evidence for an on-target effect.
-
Rescue Experiments: If possible, overexpress AChE in your cells. An increase in the target protein may require a higher concentration of this compound to achieve the same effect, demonstrating target specificity.
The workflow below outlines a general strategy for validating on-target vs. off-target effects.
Quantitative Data Summary
The following table summarizes the known inhibitory and binding constants of this compound against its primary target, Acetylcholinesterase (AChE).
| Target Protein | Constant Type | Reported Value | Reference(s) |
| Acetylcholinesterase (AChE) | Binding Constant (Ki) | 1.7 nM | [3] |
| Acetylcholinesterase (AChE) | IC50 | 0.006 µM (6 nM) | |
| Acetylcholinesterase (AChE) | IC50 | 0.008 µM (8 nM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation: this compound is typically a solid or powder. Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable organic solvent like DMSO. Ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw a fresh aliquot of the stock solution. Prepare serial dilutions in your cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration remains constant and non-toxic across all treatments, including the vehicle control.
Protocol 2: Validating On-Target Engagement with an AChE Activity Assay
This protocol is based on the Ellman's assay, a common method for measuring AChE activity.
-
Cell Treatment: Plate and grow your cells to the desired confluency. Treat cells with various concentrations of this compound and controls for the desired time.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading in the activity assay.
-
AChE Activity Measurement:
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the reaction buffer containing DTNB (Ellman's reagent).
-
Initiate the reaction by adding the AChE substrate (e.g., acetylthiocholine).
-
Measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to AChE activity.
-
-
Data Analysis: Normalize the AChE activity in this compound-treated samples to the activity in vehicle-treated samples. A dose-dependent reduction in activity confirms on-target engagement.
Signaling Pathway Visualization
This compound's primary on-target effect is the disruption of cholinergic signaling by inhibiting the enzyme that clears acetylcholine from the synapse.
References
- 1. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, chemical structure, acute toxicity, and some physicochemical properties of this compound' from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C29H34O9 | CID 114734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Isolation, chemical structure, acute toxicity, and some physicochemical properties of this compound' from Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Territrem B Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Territrem B purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extra-cellular this compound extraction?
A1: The most common initial step is a solvent extraction from the culture medium. Chloroform is a frequently used solvent for this purpose. The extraction is typically performed multiple times to ensure a high recovery of this compound from the aqueous culture filtrate.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step chromatographic approach is generally most effective. This often involves:
-
Silica Gel Chromatography: Used for initial fractionation of the crude extract.
-
Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of the purification and identifying fractions containing this compound.
-
High-Performance Liquid Chromatography (HPLC): The final polishing step, typically using a reversed-phase column (e.g., C18) to achieve high purity.
Q3: How can I detect and quantify this compound during purification?
A3: this compound can be detected and quantified using the following methods:
-
TLC: this compound exhibits a characteristic blue fluorescence under UV light, making it readily identifiable on TLC plates.
-
HPLC with UV Detection: Quantitative analysis is typically performed by reversed-phase HPLC with UV detection at a wavelength of 335 nm.
Q4: What factors in the fermentation process can influence the final yield of purified this compound?
A4: Several fermentation parameters can significantly impact the production and subsequent purification yield of this compound. These include incubation time, temperature, and the initial pH of the culture medium. Optimizing these factors can lead to a higher starting concentration of this compound, which generally simplifies the purification process and improves the final yield.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound purification.
Low Yield After Initial Extraction
| Symptom | Possible Cause | Suggested Solution |
| Low concentration of this compound in the crude extract. | Incomplete extraction from the culture medium. | Increase the number of chloroform extractions (e.g., from 2 to 4). Ensure vigorous mixing during extraction to maximize partitioning of this compound into the organic phase. |
| Suboptimal fermentation conditions leading to low this compound production. | Review and optimize fermentation parameters such as incubation time, temperature, and pH. | |
| Degradation of this compound during extraction. | Minimize the exposure of the extract to high temperatures and direct light. Process the extract promptly after collection. |
Problems During Silica Gel Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of this compound from other compounds. | Inappropriate solvent system. | Systematically test different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or benzene) and a more polar solvent (e.g., ethyl acetate or acetone). |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. As a general rule, the amount of sample should be 1-5% of the weight of the silica gel. | |
| This compound is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Streaking of bands on the column. | The sample may be too polar for the initial solvent system, causing it to dissolve poorly and streak. | Pre-adsorb the crude extract onto a small amount of silica gel before loading it onto the column. This ensures a more even application of the sample. |
Issues with HPLC Purification
| Symptom | Possible Cause | Suggested Solution |
| Broad or tailing peaks for this compound. | Suboptimal mobile phase composition or pH. | Adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio). Ensure the pH of the mobile phase is appropriate for this compound (mycotoxins are often purified under slightly acidic conditions). |
| Column contamination or degradation. | Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If performance does not improve, the column may need to be replaced. | |
| Low recovery of this compound from the HPLC column. | Irreversible adsorption of this compound to the stationary phase. | Try a different column chemistry (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column). Adding a small amount of a competing agent to the mobile phase may also help. |
| Degradation of this compound on the column. | Investigate the stability of this compound under the HPLC conditions (e.g., pH and solvent composition). Minimize the run time if possible. |
Experimental Protocols
Protocol 1: Extraction of this compound from Aspergillus terreus Culture
-
Cultivation: Grow Aspergillus terreus on a suitable solid substrate like rice for 14 days at 28°C.
-
Extraction:
-
Following incubation, macerate the culture material.
-
Extract the macerated culture three times with chloroform.
-
Combine the chloroform extracts.
-
-
Concentration:
-
Evaporate the combined chloroform extracts to dryness under reduced pressure.
-
Re-dissolve the dried residue in a small, known volume of chloroform. This concentrated extract is now ready for chromatographic purification.
-
Protocol 2: Analytical Quantification of this compound by HPLC
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The exact ratio may need to be optimized for your specific column and system.
-
Detection: Monitor the elution profile at a wavelength of 335 nm.
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject the samples and integrate the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Quantitative Data Summary
The following table provides an illustrative example of expected recovery rates at different stages of this compound purification. Actual yields may vary depending on the specific experimental conditions.
| Purification Step | Typical Purity | Expected Recovery (%) |
| Crude Chloroform Extract | 5 - 10% | 90 - 95% |
| Silica Gel Chromatography | 60 - 70% | 70 - 80% |
| Preparative HPLC | > 98% | 50 - 60% |
| Overall Yield | > 98% | 31.5 - 45.6% |
Visualizations
Caption: A typical experimental workflow for this compound purification.
Caption: A logical flow for troubleshooting low this compound purification yield.
Technical Support Center: Territrem B-Induced Tremor Studies in Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Territrem B-induced tremors in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce tremors?
This compound is a mycotoxin produced by the fungus Aspergillus terreus. It induces tremors by acting as a potent, non-covalent, yet irreversible inhibitor of the enzyme acetylcholinesterase (AChE)[1]. This inhibition leads to an accumulation of the neurotransmitter acetylcholine at neuromuscular junctions and in the central nervous system, resulting in sustained muscle contractions and tremors.
Q2: What is the primary signaling pathway affected by this compound?
The primary signaling pathway disrupted by this compound is the cholinergic pathway due to the inhibition of acetylcholinesterase. This leads to hyperstimulation of muscarinic and nicotinic acetylcholine receptors.
References
Validation & Comparative
A Comparative Guide to Territrem B and Donepezil in Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Territrem B and donepezil, two potent inhibitors of acetylcholinesterase (AChE), an enzyme critical to the regulation of cholinergic neurotransmission. A comprehensive analysis of their inhibitory mechanisms, quantitative performance data, and the experimental protocols used for their evaluation is presented to inform research and development in neurodegenerative diseases and cholinergic signaling.
Mechanism of Action: A Tale of Two Inhibitors
This compound, a fungal meroterpenoid, and donepezil, a synthetic piperidine derivative, both target acetylcholinesterase but through distinct molecular interactions.
This compound is characterized as a potent and selective irreversible inhibitor of AChE.[1][2] Its mechanism is unique in that it binds non-covalently to the enzyme, yet the inhibition is irreversible.[3][4] Structural studies have revealed that this compound spans both the catalytic and peripheral anionic sites of AChE.[5] This dual-site binding is thought to trap the inhibitor within the enzyme's active site gorge, leading to a long-lasting inhibitory effect.[3][4]
Donepezil , a widely prescribed drug for Alzheimer's disease, functions as a reversible inhibitor of AChE.[6][7] Its inhibition is classified as a mixed competitive and non-competitive type.[6] Donepezil binds to both the catalytic active site and the peripheral anionic site of AChE, thereby blocking the entry of the substrate, acetylcholine, and its subsequent hydrolysis.[1] This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission.[7][8]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound and donepezil against acetylcholinesterase. It is important to note that these values are from different studies and experimental conditions, which can influence the results.
| Inhibitor | IC50 Value (nM) | Enzyme Source | Reference |
| This compound | 8 | Not Specified | [1] |
| 1.7 (Ki) | Not Specified | [2] | |
| Donepezil | 6.7 | Rat Brain AChE | [9][10] |
| 8.12 | Bovine AChE | [11] | |
| 11.6 | Human AChE | [11] | |
| 40.2 | Not Specified | [12] | |
| 0.41 (µM) | Not Specified | [13] |
Experimental Protocols: Measuring AChE Inhibition
The most common method for determining the AChE inhibitory activity of compounds like this compound and donepezil is the spectrophotometric method developed by Ellman.[1][14][15]
Principle of the Ellman's Method
This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (a substrate analog of acetylcholine), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at a specific wavelength (typically 412 nm). The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of the reaction decreases, and the percentage of inhibition can be calculated.
Detailed Experimental Protocol (Representative)
This protocol is a synthesized representation of methodologies described in the cited literature.[1][13][14][15]
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)
-
This compound and Donepezil (as test inhibitors)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and donepezil in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors by diluting the stock solutions in the phosphate buffer to the desired final concentrations.
-
Prepare the AChE enzyme solution in the phosphate buffer.
-
Prepare the ATCI and DTNB solutions in the phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well of the microplate, add:
-
Phosphate buffer
-
AChE enzyme solution
-
Working solution of the test inhibitor (or buffer for the control)
-
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement of Absorbance:
-
Immediately measure the absorbance of each well at 412 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) to monitor the progress of the reaction.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the AChE activity, using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound and donepezil on AChE.
Caption: General experimental workflow for an in vitro acetylcholinesterase (AChE) inhibition assay.
References
- 1. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibition: Significance and symbolism [wisdomlib.org]
- 5. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and this compound Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry-chemists.com [chemistry-chemists.com]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Territrem B and Physostigmine: Acetylcholinesterase Inhibitors in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Territrem B and physostigmine, two potent inhibitors of acetylcholinesterase (AChE). The following sections present a comprehensive analysis of their biochemical properties, inhibitory mechanisms, and toxicological profiles, supported by experimental data to aid in research and drug development decisions.
Core Properties and Mechanism of Action
This compound, a tremorgenic mycotoxin produced by the fungus Aspergillus terreus, and physostigmine, a parasympathomimetic plant alkaloid from the Calabar bean, both function by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] However, their mechanisms of inhibition and biochemical characteristics differ significantly.
This compound is a potent, irreversible, and non-covalent inhibitor of AChE.[3] Its unique mechanism involves being trapped within the active-site gorge of the enzyme, leading to a long-lasting inhibition without forming a covalent bond.[3] This interaction is highly selective for AChE over butyrylcholinesterase (BtChE).[4]
Physostigmine is a reversible and competitive inhibitor of AChE.[5] It competes with acetylcholine for binding to the active site of the enzyme. By interfering with the metabolism of acetylcholine, physostigmine indirectly stimulates both nicotinic and muscarinic acetylcholine receptors.[1]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative parameters for the inhibition of acetylcholinesterase by this compound and physostigmine. It is important to note that a direct comparison of Ki and IC50 values should be made with caution, as IC50 values are dependent on experimental conditions, including substrate concentration. The Cheng-Prusoff equation can be used to convert IC50 to Ki for a more direct comparison of binding affinities for reversible inhibitors.
| Parameter | This compound | Physostigmine | Source |
| Inhibition Type | Irreversible, Non-covalent | Reversible, Competitive | [3][5] |
| Binding Constant (Ki) | 1.7 nM | Not directly reported, derived from IC50 | [6] |
| Half-maximal Inhibitory Concentration (IC50) | Not typically reported due to irreversible nature | ~0.117 µM (Human AChE), ~0.15 µM (Eel AChE) | [7][8] |
Toxicological Profile
A comparative summary of the acute toxicity of this compound and physostigmine is presented below.
| Parameter | This compound | Physostigmine | Source |
| Acute Toxicity (LD50) | Tremorgenic effects observed, but a specific LD50 in mice via intraperitoneal injection is not readily available in the searched literature. | 3 mg/kg (mouse, oral) | |
| Primary Toxic Effects | Neurotoxic, causing tremors and other neurological disorders.[9] | Cholinergic crisis: excessive salivation, sweating, miosis, muscle weakness, respiratory distress, seizures, and potentially death. | |
| Off-Target Effects | Limited information available on specific off-target binding. | Interacts directly with and potentiates nicotinic acetylcholine receptors (nAChRs) at canonical and noncanonical subunit interfaces. |
Signaling Pathways
The inhibition of acetylcholinesterase by both this compound and physostigmine leads to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine subsequently activates postsynaptic muscarinic and nicotinic receptors, triggering a cascade of downstream signaling events.
Acetylcholinesterase Inhibition and Downstream Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. courses.edx.org [courses.edx.org]
- 5. researchgate.net [researchgate.net]
- 6. Physostigmine and galanthamine bind in the presence of agonist at the canonical and noncanonical subunit interfaces of a nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Territrem B Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive compounds is paramount for accurate experimental design and interpretation. This guide provides a comparative analysis of Territrem B, a potent mycotoxin, and its activity across different cellular contexts. Due to the limited availability of direct comparative studies on this compound cytotoxicity across a wide range of cell lines, this guide focuses on its well-documented primary mechanism of action—acetylcholinesterase inhibition—and draws comparisons with another tremorgenic mycotoxin, Paxilline, for which some cell-based activity data is available.
Executive Summary
This compound is a tremorgenic mycotoxin produced by Aspergillus terreus that acts as a potent, irreversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[1][2] Its high specificity for AChE over butyrylcholinesterase (BtChE) makes it a valuable tool for studying the cholinergic system.[2] However, a comprehensive understanding of its cytotoxic cross-reactivity in various cell lines is not well-documented in publicly available literature. This guide synthesizes the available information on this compound's mechanism and provides a comparative context using Paxilline, a mycotoxin with a different primary target.
Comparative Analysis of Mycotoxin Activity
| Mycotoxin | Primary Target | Mechanism of Action | Available IC50 Data | Cell Line | Reference |
| This compound | Acetylcholinesterase (AChE) | Irreversible, non-competitive inhibitor | Not Available | - | [1][2] |
| Paxilline | Big potassium (BK) channels | Channel blocker | 17.7 µM | MDCK | [3] |
| Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | Inhibitor | 5 - 50 µM | - | [3][4] |
Note: The absence of IC50 values for this compound in the table highlights a significant data gap in the current scientific literature. Researchers are encouraged to perform their own dose-response studies in cell lines relevant to their research.
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, this section outlines standard experimental protocols for assessing cytotoxicity and acetylcholinesterase inhibition.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other mycotoxins) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This method measures the activity of AChE by quantifying the amount of thiocholine produced when acetylcholine is hydrolyzed.
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified AChE or cell lysates containing AChE and various concentrations of this compound.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Kinetic Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value for AChE inhibition.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the mechanism of action of this compound, the following diagrams are provided.
References
A Comparative Analysis of Territrem B and Other Mycotoxins: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the diverse mechanisms and potencies of mycotoxins is critical for risk assessment and the development of novel therapeutics. This guide provides a comparative analysis of Territrem B, a potent neurotoxic mycotoxin, with other significant mycotoxins: Aflatoxin B1, Ochratoxin A, Deoxynivalenol, and Fumonisin B1. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Executive Summary
This compound, a tremorgenic mycotoxin produced by Aspergillus terreus, distinguishes itself from other mycotoxins primarily through its potent and irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission. While other mycotoxins like Aflatoxin B1 also exhibit some level of AChE inhibition, this compound's high potency sets it apart. In terms of general cytotoxicity, the surveyed mycotoxins display a range of potencies against various cell lines, with Aflatoxin B1 often demonstrating the highest toxicity. Furthermore, Aflatoxin B1, Ochratoxin A, Deoxynivalenol, and Fumonisin B1 have been shown to modulate key cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and apoptosis. Currently, there is a lack of data on the specific effects of this compound on these particular signaling pathways, highlighting a key area for future research.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and the other selected mycotoxins, focusing on their cytotoxicity and acetylcholinesterase inhibitory activity. It is important to note that direct comparative studies under identical experimental conditions are often limited, and thus, these values should be interpreted with consideration of the different cell lines and assay conditions used.
Table 1: Comparative Cytotoxicity of Mycotoxins in Neuronal Cell Lines
| Mycotoxin | Cell Line | IC50 Value | Exposure Time | Citation |
| This compound | Data Not Available | - | - | - |
| Aflatoxin B1 | IMR-32 | 6.18 µg/mL (19.8 µM) | 24 hours | [1] |
| IMR-32 | 5.87 µg/mL (18.8 µM) | 48 hours | [1] | |
| SH-SY5Y | >100 µM | 24 hours | [2] | |
| Ochratoxin A | SH-SY5Y | 9.1 µM | 24 hours | [3][4] |
| SH-SY5Y | 5.8 µM | 48 hours | [3][4] | |
| Neuro-2a | 500 nM | 24 hours | [5] | |
| Deoxynivalenol | SH-SY5Y | 2.25 µM | 24 hours | [3] |
| Fumonisin B1 | SH-SY5Y | No cytotoxic effect | Up to 100 µM for 48h | [4][6] |
Table 2: Comparative Acetylcholinesterase (AChE) Inhibition
| Mycotoxin | Enzyme Source | Inhibition Constant (Ki) / IC50 | Notes | Citation |
| This compound | Electric Eel AChE | Ki = 1.7 nM | Irreversible, noncovalent inhibitor | [7] |
| Aflatoxin B1 | Immobilized AChE | - | Reversible, mixed-type inhibition | [8] |
| Ochratoxin A | Electric Eel AChE | Weak inhibition | - | [9] |
| Deoxynivalenol | Electric Eel AChE | Weak inhibition | - | [9] |
| Fumonisin B1 | Not an AChE inhibitor | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Mycotoxin Treatment: Expose the cells to various concentrations of the mycotoxin for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of mycotoxin that inhibits 50% of cell viability).
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and reliable spectrophotometric method for measuring AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
General Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the mycotoxin at various concentrations.
-
Enzyme Addition: Add the acetylcholinesterase solution to the wells and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the mycotoxin to the rate of the untreated control. From this, the IC50 or Ki value can be determined.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by the mycotoxins and a general workflow for assessing mycotoxin cytotoxicity.
Caption: A generalized workflow for determining the cytotoxicity of mycotoxins using the MTT assay.
Caption: Mechanism of this compound as an irreversible inhibitor of acetylcholinesterase (AChE).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Acrylamide and Mycotoxins in SH-SY5Y Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Ochratoxin A in Neuro-2a Cells: Role of Oxidative Stress Evidenced by N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of beetroot extract in SH-SY5Y neuronal cell protection against Fumonisin B1, Ochratoxin A and its combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using Cholinesterases and Immobilized Luminescent Photobacteria for the Express-Analysis of Mycotoxins and Estimating the Efficiency of Their Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Enzyme Inhibition: Territrem B vs. Covalent Inhibitors
A deep dive into the kinetic profiles and mechanisms of action of the non-covalent irreversible inhibitor Territrem B and traditional covalent inhibitors targeting acetylcholinesterase.
For researchers and drug development professionals in the field of enzyme inhibition, understanding the nuanced differences between inhibitor types is paramount. This guide provides a comprehensive comparison of the kinetic studies of this compound, a potent, naturally derived inhibitor of acetylcholinesterase (AChE), with well-characterized covalent inhibitors of the same enzyme. While both achieve irreversible inhibition, their underlying mechanisms and kinetic parameters present a study in contrasts.
At a Glance: Kinetic Parameters
The potency and mechanism of enzyme inhibitors are best understood through their kinetic constants. The table below summarizes the key kinetic parameters for this compound and representative covalent inhibitors of acetylcholinesterase.
| Inhibitor | Target Enzyme | Inhibition Type | Key Kinetic Parameters | Value |
| This compound | Acetylcholinesterase (AChE) | Non-covalent, Irreversible | Overall Inhibition Constant (k_inact_app / K_i_app_) | 0.01 nM⁻¹ min⁻¹[1] |
| Binding Constant (K_i_) | 1.7 nM | |||
| Diisopropylfluorophosphate (DFP) | Acetylcholinesterase (AChE) | Covalent, Irreversible | Second-order inhibition rate constant (k_i_) | Not explicitly found, but characterized as a potent irreversible inhibitor.[2][3] |
| Sarin | Acetylcholinesterase (AChE) | Covalent, Irreversible | Inhibition Rate Constant (k_i) | Not explicitly found in the provided results, but known to be extremely potent.[4][5] |
Note: The kinetic parameter for this compound is presented as an overall inhibition constant, reflecting its unique non-covalent but irreversible mechanism. For covalent inhibitors, the efficiency is typically described by the second-order rate constant k_inact_/K_I_ or a bimolecular rate constant k_i_. While specific k_inact_ and K_I_ values for DFP and sarin with AChE were not located in the initial search, their potent, irreversible covalent nature is well-established.
Unraveling the Mechanisms of Inhibition
The fundamental difference between this compound and covalent inhibitors lies in how they achieve irreversible inactivation of their target enzyme.
This compound: The "Molecular Trap"
This compound's mechanism is a fascinating case of non-covalent yet irreversible inhibition. Instead of forming a stable chemical bond with the enzyme, it becomes physically entrapped within the active site gorge of acetylcholinesterase.[1][6] Molecular modeling studies and crystal structures reveal that this compound is a large molecule that spans both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE gorge.[6] This extensive interaction, involving numerous hydrophobic and van der Waals forces, positions a narrow part of the this compound molecule at a constricted region of the gorge, effectively locking it in place.[1] This "molecular trap" prevents the inhibitor from dissociating, leading to time-dependent, irreversible inhibition without the formation of a covalent bond.
dot
Caption: this compound's non-covalent irreversible inhibition of AChE.
Covalent Inhibitors: The Chemical Lock
In contrast, covalent inhibitors, such as the organophosphates DFP and sarin, follow a two-step mechanism. First, the inhibitor reversibly binds to the active site of the enzyme, forming a non-covalent complex (E-I). This initial binding is governed by the inhibition constant (K_I_). In the second step, a reactive group on the inhibitor (the "warhead") forms a stable, covalent bond with a nucleophilic amino acid residue in the enzyme's active site. For AChE, this is typically a serine residue (Ser203) in the catalytic triad.[5] This covalent modification is essentially permanent, leading to the irreversible inactivation of the enzyme. The rate of this covalent bond formation is described by the inactivation rate constant (k_inact). The overall efficiency of a covalent inhibitor is often expressed as the ratio k_inact_/K_I_.[7]
dot
Caption: The two-step mechanism of covalent inhibition.
Experimental Protocols
Accurate determination of kinetic parameters is crucial for characterizing and comparing enzyme inhibitors. Below are detailed methodologies for key experiments.
Acetylcholinesterase Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and can be adapted to determine the potency of inhibitors.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color production is directly proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCh) solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Inhibitor stock solutions (this compound or covalent inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the appropriate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
Inhibitor solution (or vehicle control)
-
-
Pre-incubate the enzyme and inhibitor for a defined period (this is critical for time-dependent inhibitors).
-
Initiate the reaction by adding the ATCh substrate.
-
Immediately before adding the substrate, add the DTNB solution.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
dot
Caption: Workflow for the Ellman's method to determine AChE activity.
Determination of k_inact_ and K_I_ for Covalent Inhibitors (Time-Dependent IC_50_ Assay)
This method is used to determine the individual kinetic constants for covalent inhibitors by measuring the IC_50_ at different pre-incubation times.
Principle: The apparent potency (IC_50_) of a time-dependent inhibitor increases with longer pre-incubation times between the enzyme and the inhibitor. By measuring IC_50_ values at various pre-incubation times, one can calculate the rate of inactivation (k_inact_) and the initial binding affinity (K_I_).
Procedure:
-
Set up multiple IC_50_ experiments. Each experiment will have a different pre-incubation time (e.g., 0, 5, 15, 30, 60 minutes).
-
For each pre-incubation time point:
-
Prepare a series of inhibitor dilutions.
-
Add the enzyme and inhibitor dilutions to the wells of a 96-well plate.
-
Incubate for the specified pre-incubation time at a controlled temperature.
-
-
Initiate the enzymatic reaction by adding the substrate (ATCh) and DTNB.
-
Measure the initial reaction velocity for each inhibitor concentration using a kinetic read on a microplate reader.
-
Calculate the IC_50_ value for each pre-incubation time point by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Determine k_inact_ and K_I_: Plot the apparent second-order rate constant (k_obs_/[I], which can be derived from the IC_50_ values) against the inhibitor concentration. The y-intercept of this plot provides an estimate of k_inact_, and the slope provides an estimate of k_inact_/K_I_. Alternatively, more complex non-linear regression models can be used to fit the time-dependent IC_50_ data directly to equations that describe the kinetics of covalent inhibition.[7][8]
dot
Caption: Workflow for determining k_inact_ and K_I_ using a time-dependent IC50 assay.
Molecular Interactions at the Active Site
The distinct inhibitory mechanisms of this compound and covalent inhibitors are rooted in their specific interactions with the amino acid residues within the AChE active site gorge.
This compound's Extensive Non-Covalent Network
The crystal structure of human AChE in complex with this compound reveals a sprawling network of non-covalent interactions. The inhibitor occupies a large portion of the 20 Å deep gorge, making contact with residues in both the catalytic active site (CAS) at the base and the peripheral anionic site (PAS) at the entrance.[6]
Key interactions include:
-
π-π stacking: The aromatic rings of this compound interact with the aromatic side chains of residues such as Tryptophan (Trp) 86 in the CAS and Tyrosine (Tyr) 337 and Trp286 in the PAS.[9][10]
-
Hydrophobic interactions: The bulky, non-polar regions of this compound form extensive van der Waals contacts with numerous hydrophobic residues lining the gorge.
-
Hydrogen bonding: While the primary mode of interaction is hydrophobic, there are also some hydrogen bonds that help to orient and stabilize the inhibitor within the gorge.
dot
Caption: Key interactions of this compound within the AChE active site gorge.
Conclusion
The comparative kinetic analysis of this compound and covalent inhibitors highlights the diverse strategies that can be employed to achieve irreversible enzyme inhibition. This compound's unique "molecular trap" mechanism, driven by extensive non-covalent interactions, offers a compelling alternative to the traditional covalent modification approach. For researchers in drug discovery, a thorough understanding of these different kinetic profiles and molecular interactions is essential for the rational design of novel, potent, and specific enzyme inhibitors. The experimental protocols provided in this guide offer a framework for the rigorous characterization of such compounds, ultimately contributing to the development of more effective therapeutics.
References
- 1. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diisopropylfluorophosphate inhibits acetylcholinesterase activity and disrupts somitogenesis in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of acute and chronic cholinesterase inhibition with diisopropylfluorophosphate on muscarinic, dopamine, and GABA receptors of the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-kinetic investigation of different sarin analogues reacting with human acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarin: health effects, metabolism, and methods of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and this compound Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ebi.ac.uk [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
Validating the Neurotoxic Effects of Territrem B In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo neurotoxic effects of Territrem B against well-established neurotoxins—MPTP, 6-OHDA, and Rotenone. The information is intended to assist researchers in designing and interpreting in vivo studies aimed at validating the neurotoxic profile of this compound.
Executive Summary
This compound, a tremorgenic mycotoxin produced by the fungus Aspergillus terreus, is a potent, irreversible inhibitor of acetylcholinesterase (AChE).[1] While its primary mechanism of toxicity is cholinergic, this guide explores its neurotoxic profile in comparison to classic dopaminergic neurotoxins. In contrast, MPTP, 6-OHDA, and Rotenone are widely used to model Parkinson's disease in animals due to their selective destruction of dopaminergic neurons in the substantia nigra and subsequent dopamine depletion in the striatum. Animal studies have demonstrated that this compound can induce tremors, salivation, convulsions, and even death. However, quantitative in vivo data on its specific effects on the dopaminergic system are limited.
This guide presents a side-by-side comparison of these neurotoxins, focusing on their mechanisms of action, typical in vivo effects, and detailed experimental protocols.
Comparison of Neurotoxic Effects
| Feature | This compound | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) | 6-OHDA (6-hydroxydopamine) | Rotenone |
| Primary Mechanism of Action | Irreversible inhibition of acetylcholinesterase (AChE)[1] | Inhibition of mitochondrial complex I after conversion to MPP+ | Generation of reactive oxygen species and oxidative stress | Inhibition of mitochondrial complex I |
| Primary Neuronal Target | Cholinergic neurons | Dopaminergic neurons in the substantia nigra | Catecholaminergic neurons (dopaminergic and noradrenergic) | Dopaminergic neurons in the substantia nigra |
| Key In Vivo Effects | Tremors, convulsions, salivation | Parkinsonian-like motor deficits (bradykinesia, rigidity, tremor), loss of dopaminergic neurons | Motor impairments (e.g., rotational behavior), depletion of striatal dopamine | Motor deficits, gastrointestinal issues, weight loss, loss of dopaminergic neurons |
| Administration Route | Intraperitoneal injection | Intraperitoneal, subcutaneous, or oral administration | Stereotaxic injection into the brain (e.g., substantia nigra, striatum, medial forebrain bundle) | Oral, subcutaneous, or intraperitoneal administration |
| Species Used | Mice, Rats[2] | Mice, Primates | Rats, Mice | Rats |
Signaling Pathways and Experimental Workflow
This compound: Mechanism of Acetylcholinesterase Inhibition
References
Unlocking the Anticancer Potential of Territrem B Derivatives: A Comparative Efficacy Guide
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Territrem B derivatives reveals a promising class of natural compounds with significant potential in anticancer research. This guide provides a comparative overview of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in this burgeoning field.
This compound, a mycotoxin produced by the fungus Aspergillus terreus, and its synthetic and naturally occurring derivatives are demonstrating a range of biological activities. While initially recognized for their neurotoxic effects, recent studies have pivoted towards exploring their anticancer properties. This guide synthesizes available data on their cytotoxicity against various cancer cell lines and delves into their mechanisms of action, offering a valuable resource for the scientific community.
Comparative Cytotoxicity of this compound and Related Metabolites
While direct comparative studies on a wide range of this compound derivatives against cancer cell lines are still emerging, research on metabolites from Aspergillus terreus provides significant insights into their potential. The following table summarizes the cytotoxic activities (IC50 values) of various compounds isolated from this fungus against several human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Source |
| Terrecyclic Acid A | Human Cancer Cell Panel | Significant Antitumor Activity | [1] |
| Terretonin N | Prostate Adenocarcinoma (PC-3) | 7.4 | [2] |
| Ovarian Adenocarcinoma (SKOV3) | 1.2 | [2] | |
| Butyrolactone I | Prostate Adenocarcinoma (PC-3) | 4.5 | [2] |
| Ovarian Adenocarcinoma (SKOV3) | 0.6 | [2] | |
| Unnamed Dimeric Nitrophenyl Trans-epoxyamide (Compound 1) | Human Gastric Cancer (MKN28) | < 10 µM | [3] |
| Unnamed Compound 7 | Human Gastric Cancer (MGC803) | < 10 µM | [3] |
Mechanism of Action: Induction of Apoptosis and Modulation of Stress Response Pathways
The anticancer activity of these fungal metabolites appears to be multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the modulation of cellular stress response pathways.
Studies on terretonin N and butyrolactone I have shown that these compounds induce both early and late-stage apoptosis in prostate and ovarian cancer cells, with minimal induction of necrosis.[2] This targeted induction of apoptosis is a hallmark of an effective anticancer agent, as it eliminates cancer cells without causing widespread inflammation.
Furthermore, research into terrecyclic acid A has revealed its ability to modulate multiple stress response pathways within tumor cells, including the heat shock, oxidative, and inflammatory responses.[1] By disrupting these pathways, which cancer cells often exploit for their survival in the harsh tumor microenvironment, these compounds can effectively inhibit tumor growth.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives and related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Visualizing the Pathways
To better understand the complex cellular processes influenced by these compounds, the following diagrams illustrate a general experimental workflow and a key signaling pathway involved in their anticancer effects.
Caption: A generalized workflow for evaluating the anticancer efficacy of this compound derivatives.
Caption: A simplified diagram of the extrinsic apoptosis signaling pathway potentially activated by this compound derivatives.
Future Directions
The preliminary data on this compound derivatives and related metabolites from Aspergillus terreus are highly encouraging. Future research should focus on a systematic evaluation of a broader library of this compound analogs against a comprehensive panel of human cancer cell lines. Elucidating the precise molecular targets and the intricate signaling pathways modulated by the most potent derivatives will be crucial for their advancement as potential anticancer therapeutics. Structure-activity relationship (SAR) studies will also be vital in optimizing their efficacy and minimizing potential toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Production of Terretonin N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 [frontiersin.org]
A Structural Showdown: Territrem B Versus Leading Acetylcholinesterase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for more effective treatments for neurological disorders such as Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of therapeutic strategy. Territrem B, a fungal mycotoxin, has emerged as a potent and selective inhibitor of AChE, warranting a detailed comparison with established clinical drugs. This guide provides an in-depth structural and functional comparison of this compound with other prominent AChE inhibitors, including Donepezil, Galantamine, Rivastigmine, and Huperzine A, supported by experimental data and detailed protocols.
Structural and Potency Comparison of AChE Inhibitors
The efficacy of an AChE inhibitor is intrinsically linked to its chemical structure, which dictates its binding affinity and mechanism of action. Below is a comparative overview of the structures and inhibitory potencies (IC50 values) of this compound and other selected inhibitors.
| Inhibitor | Chemical Structure | Molar Mass ( g/mol ) | IC50 for AChE |
| This compound | (Structure available in chemical databases) | 526.6 | 8 nM |
| Donepezil | (Structure available in chemical databases) | 379.49 | 8.12 nM - 11.6 nM[1] |
| Galantamine | (Structure available in chemical databases) | 287.35 | 0.31 µg/mL (approximately 1.08 µM)[2] |
| Rivastigmine | (Structure available in chemical databases) | 250.34 | 4.15 µM[3] |
| Huperzine A | (Structure available in chemical databases) | 242.32 | ~82 nM[4] |
Delving into the Mechanism of Action: A Tale of Two Sites
Acetylcholinesterase possesses a complex active site gorge, featuring a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance[5][6]. The binding behavior of inhibitors to these sites is a key determinant of their inhibitory profile.
This compound stands out due to its unique binding mechanism. It is a potent, selective, and irreversible inhibitor of AChE. Crystal structure analysis reveals that this compound binds in a way that spans both the catalytic and peripheral sites of the enzyme[5][7]. This dual-site binding is believed to contribute to its high affinity and irreversible, yet non-covalent, inhibition[8]. The binding of this compound induces a conformational change in the enzyme, effectively trapping the inhibitor within the active site gorge[5][8].
In contrast, other inhibitors exhibit different binding modes:
-
Donepezil also demonstrates dual binding to both the CAS and PAS of AChE, contributing to its high potency[9].
-
Galantamine is a reversible and competitive inhibitor of AChE[10]. It also acts as an allosteric modulator of nicotinic receptors[10].
-
Rivastigmine is classified as a pseudo-irreversible inhibitor[11][12]. It is a carbamate derivative that carbamylates the enzyme, leading to a longer duration of inhibition compared to reversible inhibitors[11][13]. It inhibits both acetylcholinesterase and butyrylcholinesterase[13].
-
Huperzine A is a potent, reversible inhibitor of AChE[4][14]. X-ray crystallography has shown its interaction with the active site of AChE[4][15]. It also functions as an NMDA receptor antagonist[4][16].
The following diagram illustrates the logical relationship of inhibitor binding sites within the AChE gorge.
Caption: Logical relationship of AChE inhibitor binding sites.
Signaling Pathway of Acetylcholinesterase Inhibition
The therapeutic effects of AChE inhibitors are primarily mediated by the enhancement of cholinergic neurotransmission. By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, leading to enhanced activation of postsynaptic cholinergic receptors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Huperzine A - Wikipedia [en.wikipedia.org]
- 5. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and this compound Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and this compound: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Huperzine A? [synapse.patsnap.com]
Safety Operating Guide
Territrem B: A Comprehensive Guide to Safe Disposal in a Laboratory Setting
For Immediate Reference: Treat all Territrem B waste as hazardous chemical waste. Follow all institutional and local regulations for hazardous waste disposal. In case of spills or exposure, refer to the emergency procedures outlined below.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent tremorgenic mycotoxin and irreversible acetylcholinesterase inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous compound.
Understanding the Hazard: this compound Properties
This compound is a fungal metabolite produced by Aspergillus terreus. Its primary mode of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2] This inhibition can lead to a build-up of the neurotransmitter acetylcholine, causing a range of adverse effects from tremors to more severe neurological symptoms.[3] Due to its chemical stability, this compound is not easily degraded by standard cleaning methods.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₉H₃₄O₉ | [3] |
| Molecular Weight | 526.6 g/mol | [3] |
| Appearance | Crystalline solid | |
| CAS Number | 70407-20-4 | [3] |
| Biological Activity | Irreversible Acetylcholinesterase (AChE) inhibitor, Tremorgenic mycotoxin | [1][2][3][5] |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid, in solution, or as waste), the following PPE is mandatory:
-
Gloves: Nitrile gloves are required. Double-gloving is recommended, especially when handling concentrated solutions or performing decontamination procedures.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: When handling the solid form or if aerosolization is possible, a properly fitted N95 respirator or a higher level of respiratory protection should be used in a certified chemical fume hood.
Disposal Procedures
The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.
Disposal of Bulk/Unused this compound
-
Container: Keep the this compound in its original, clearly labeled container.
-
Labeling: Affix a hazardous waste tag to the container. The tag should be filled out completely with the chemical name ("this compound"), concentration, and hazard information (Toxic).
-
Storage: Store the container in a designated and properly labeled hazardous waste satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Pickup: Arrange for hazardous waste pickup by your institution's Environmental Health and Safety (EHS) department.
Disposal of Contaminated Labware and Materials
This category includes items such as pipette tips, serological pipettes, centrifuge tubes, and any other disposable materials that have come into direct contact with this compound.
-
Segregation: Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container as "this compound Contaminated Waste" and include the hazardous waste symbol for toxicity.
-
Storage and Pickup: Store the container in the satellite accumulation area and arrange for EHS pickup.
For reusable glassware:
-
Decontamination: A thorough decontamination procedure is required before the glassware can be washed and reused. While specific degradation protocols for this compound are not well-documented, a common practice for mycotoxins is a prolonged soak in a chemical inactivation solution. A recommended starting point, based on general guidance for mycotoxins, is to soak the glassware for at least 24 hours in a freshly prepared 1% sodium hypochlorite solution followed by a thorough rinse with water. All rinseate must be collected as hazardous waste.
-
Disposal of Decontamination Solution: The used decontamination solution must be collected and disposed of as hazardous liquid waste.
Disposal of Liquid Waste
This includes solvents used to dissolve this compound, aqueous solutions, and the first rinse from decontaminating glassware.
-
Container: Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Labeling: Label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent system, and the estimated concentration.
-
Storage and Pickup: Store the container in secondary containment within the satellite accumulation area and arrange for EHS pickup.
Emergency Procedures
Spills
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of aerosolization.
-
Secure the Area: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including double gloves, a lab coat, eye protection, and respiratory protection if necessary.
-
Containment: For small spills, cover with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Decontamination: Working from the outside in, apply a freshly prepared 1% sodium hypochlorite solution to the spill area and allow a contact time of at least 30 minutes.
-
Cleanup: Collect all absorbent materials and any contaminated debris into a hazardous waste container.
-
Final Cleaning: Wipe the area with a detergent solution, followed by a final rinse with water. Collect all cleaning materials and rinseate as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Experimental Protocols for Decontamination (General Guidance)
While a specific, validated protocol for the chemical degradation of this compound is not available in the reviewed literature, the following general procedure for mycotoxin decontamination can be adapted for cleaning surfaces and equipment. This procedure should be validated on a small scale before widespread use.
Objective: To decontaminate surfaces and non-disposable equipment contaminated with this compound.
Materials:
-
Sodium hypochlorite (bleach, at least 5% solution)
-
Sodium hydroxide (for pH adjustment, if necessary)
-
Personal Protective Equipment (as listed in section 2)
-
Hazardous waste containers for liquid and solid waste
Procedure:
-
Prepare a fresh 1% sodium hypochlorite solution. For example, dilute one part of a 5% bleach solution with four parts of water.
-
Ensure the area to be decontaminated is cleared of any unnecessary items.
-
Liberally apply the 1% sodium hypochlorite solution to the contaminated surface or equipment.
-
Allow a contact time of at least 30 minutes. For heavily contaminated items, a longer contact time may be necessary.
-
After the contact time, absorb the decontamination solution with an inert absorbent material.
-
Wipe the surface with a laboratory detergent solution.
-
Rinse the surface with water.
-
Collect all used solutions, absorbent materials, and wipes as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment while complying with hazardous waste regulations. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Inactivation of acetylcholinesterase by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: Essential Protective Measures for Handling Territrem B
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Territrem B, a tremorgenic mycotoxin produced by Aspergillus terreus. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This compound is a potent neurotoxin, and its handling requires stringent safety precautions. The following procedural steps outline the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. Due to its hazardous nature, a high level of protection is mandatory.
Core PPE Requirements:
-
Respiratory Protection: A full-face respirator with P100 (or N100) particulate filters and organic vapor cartridges is required.[1][2][3] Mycotoxins can become airborne, and the organic vapor cartridge is necessary when working with solvents like chloroform for extraction.[4]
-
Hand Protection: Double-gloving with nitrile gloves is mandatory.[5] Ensure gloves are rated for use with the solvents being handled. Regularly inspect gloves for any signs of degradation or puncture.
-
Eye Protection: Chemical splash goggles that create a complete seal around the eyes are necessary.[1][6] If a full-face respirator is used, this provides adequate eye protection.
-
Body Protection: A disposable, solid-front, cuffed gown or coverall is required to prevent skin contact.[3][6][7] These should be changed immediately if contamination is suspected.
-
Foot Protection: Disposable shoe covers should be worn over laboratory shoes.[3][6]
Table 1: Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specification |
| Respiratory | Full-Face Respirator | P100/N100 Particulate Filter & Organic Vapor Cartridge |
| Hands | Double Nitrile Gloves | Chemically resistant |
| Eyes | Chemical Splash Goggles | Full seal |
| Body | Disposable Gown/Coverall | Solid front, cuffed |
| Feet | Shoe Covers | Disposable |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure during experimental procedures involving this compound.
Experimental Workflow:
-
Preparation:
-
All handling of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
Before starting work, ensure all necessary PPE is donned correctly.[7]
-
Prepare a designated waste container within the work area.
-
-
Handling:
-
Use dedicated equipment (spatulas, glassware, etc.) for this compound work.
-
Avoid the generation of dust when handling the powdered form.
-
If using solvents, be mindful of potential splashes and ensure adequate ventilation.
-
-
Post-Handling:
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, gowns, shoe covers, and lab consumables (e.g., pipette tips, tubes), must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including solvent washes, must be collected in a separate, labeled, and sealed hazardous waste container.
-
Sharps: Needles and other sharps must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.[5]
All waste must be disposed of through the institution's hazardous waste management program.[9] Never dispose of this compound waste in general laboratory trash or down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and copious amounts of water for at least 15 minutes.[5][8] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8][10] |
| Inhalation | Move the individual to fresh air immediately.[8] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[8] |
| Spill | Evacuate the immediate area. If the spill is large, alert others and contact the institutional safety office. For small spills, trained personnel wearing appropriate PPE can clean the area with absorbent materials, followed by decontamination. |
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional authority. Provide the Safety Data Sheet (SDS) for this compound, if available, or this document to the medical personnel.
References
- 1. youtube.com [youtube.com]
- 2. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 3. youtube.com [youtube.com]
- 4. Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Agricultural Mycotoxin Exposure Requires Proper PPE for Mold Remediation [int-enviroguard.com]
- 7. m.youtube.com [m.youtube.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. triumvirate.com [triumvirate.com]
- 10. cs-assets.bayer.com [cs-assets.bayer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
